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  • Product: N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide
  • CAS: 2167060-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide: A Molecule of Latent Potential

Abstract N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a unique small molecule featuring a constellation of highly sought-after functional groups in modern medicinal chemistry. The convergence of a sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a unique small molecule featuring a constellation of highly sought-after functional groups in modern medicinal chemistry. The convergence of a sterically hindered N-tert-butyl sulfonamide, a conformationally constrained cyclopropane ring, and a reactive oxirane (epoxide) moiety within a single, compact scaffold suggests significant, yet largely unexplored, potential in drug discovery and chemical biology. This technical guide provides a comprehensive analysis of its chemical structure, predicted physicochemical properties, and a postulated synthetic pathway. Furthermore, we delve into the established roles of its core functional moieties to project potential applications and outline a strategic framework for its future investigation and characterization. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this intriguing molecule as a novel building block or a potential therapeutic agent.

Introduction: Unveiling a Triad of Functionality

The quest for novel chemical matter with enhanced potency, selectivity, and desirable pharmacokinetic profiles is a perpetual driver of innovation in drug development. Small molecules that incorporate unique three-dimensional features and reactive functionalities are of particular interest as they can access previously "undruggable" targets and engage in specific, covalent interactions. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide emerges as a compelling, albeit under-documented, entity at this frontier.

While specific experimental data for this compound remains scarce in peer-reviewed literature, a thorough examination of its constituent parts—the N-tert-butyl sulfonamide, the cyclopropane ring, and the oxirane—provides a robust basis for predicting its chemical behavior and potential utility. The sulfonamide group is a cornerstone of numerous marketed drugs, prized for its ability to act as a bioisostere for carboxylic acids and engage in critical hydrogen bonding interactions.[1] The cyclopropane ring, as a "saturated-ring-mimic" of a carbon-carbon double bond, imparts conformational rigidity and metabolic stability.[2] Finally, the oxirane ring is a versatile electrophilic handle, capable of forming covalent bonds with nucleophilic residues in biological targets, a strategy increasingly employed in the design of targeted therapies.

This guide will, therefore, construct a detailed profile of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide by integrating established chemical principles with data on analogous structures. We will propose a logical synthetic route, outline potential therapeutic applications, and provide a roadmap for its analytical characterization, thereby laying the groundwork for its empirical investigation.

Chemical Structure and Predicted Physicochemical Properties

The unique spatial arrangement of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is central to its potential. The molecule integrates a sulfonamide nitrogen protected by a bulky tert-butyl group, which can influence its reactivity and intermolecular interactions. This is directly attached to a cyclopropane ring, which in turn is substituted with an oxirane.

Structural and Chemical Identifiers
IdentifierValueSource
CAS Number 2167060-39-9NextSDS[3]
Molecular Formula C₉H₁₇NO₃SPubChemLite[4]
Molecular Weight 219.30 g/mol PubChemLite[4]
SMILES CC(C)(C)NS(=O)(=O)C1(CC1)C2CO2PubChemLite[4]
InChI InChI=1S/C9H17NO3S/c1-8(2,3)10-14(11,12)9(4-5-9)7-6-13-7/h7,10H,4-6H2,1-3H3PubChemLite[4]
Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted through computational models, offering a preliminary understanding of the molecule's likely behavior in biological and chemical systems.

PropertyPredicted ValueSource
XlogP 0.4PubChemLite[4]
Monoisotopic Mass 219.09291 DaPubChemLite[4]
Polar Surface Area 54.6 Ų(Calculated)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)

These predicted values suggest that N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide possesses a favorable balance of lipophilicity and polarity, consistent with the properties of many orally bioavailable drugs.

Core Functional Moieties: Significance in Medicinal Chemistry

The potential of this molecule can be best understood by dissecting the roles of its three key functional groups in drug design.

The N-tert-butyl Sulfonamide Group

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2][5] Its key attributes include:

  • Hydrogen Bonding: The sulfonamide moiety is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets.

  • Bioisosterism: It can serve as a non-classical bioisostere of a carboxylic acid, offering similar acidity and interaction potential but with altered metabolic stability and cell permeability.[1]

  • Structural Scaffolding: The tetrahedral geometry of the sulfur atom provides a three-dimensional scaffold for orienting other functional groups.

The presence of the bulky N-tert-butyl group can provide steric shielding, potentially hindering metabolic degradation at the nitrogen and influencing the molecule's binding conformation.

The Cyclopropane Ring

The cyclopropane ring is a valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties:

  • Conformational Rigidity: It locks the relative positions of its substituents, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic cleavage than those in more flexible alkyl chains.

  • Improved Physicochemical Properties: Incorporation of a cyclopropane ring can modulate lipophilicity and aqueous solubility.

The Oxirane (Epoxide) Ring

The oxirane ring is a strained, three-membered heterocycle that serves as a potent electrophile. Its inclusion in a molecule opens up several strategic possibilities:

  • Covalent Inhibition: The epoxide can react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a target protein, leading to irreversible inhibition. This can result in prolonged duration of action and high potency.

  • Synthetic Handle: The oxirane is a versatile synthetic intermediate that can be opened by a wide range of nucleophiles to introduce further chemical diversity.

The combination of these three moieties in N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide creates a molecule with a pre-organized, metabolically stable core and a reactive "warhead," a profile highly desirable for the development of targeted covalent inhibitors.

Postulated Synthesis Pathway

While no specific synthesis for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide has been published, a plausible and efficient route can be designed based on established synthetic methodologies. The proposed pathway involves a multi-step sequence starting from readily available starting materials.

Postulated Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide start Commercially Available Starting Materials step1 Step 1: Sulfonamide Formation (e.g., N-tert-butylamine + 1-chlorocyclopropane-1-sulfonyl chloride) start->step1 intermediate1 N-tert-butyl-1-chlorocyclopropane-1-sulfonamide step1->intermediate1 step2 Step 2: Grignard Formation and Aldehyde Addition (e.g., Mg, then acrolein) intermediate1->step2 intermediate2 N-tert-butyl-1-(1-hydroxybut-3-en-1-yl)cyclopropane-1-sulfonamide step2->intermediate2 step3 Step 3: Epoxidation (e.g., m-CPBA) intermediate2->step3 final_product N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide step3->final_product

Figure 1: A plausible multi-step synthesis pathway.

Experimental Protocol (Postulated)
  • Sulfonamide Formation: N-tert-butylamine would be reacted with a suitable cyclopropane sulfonyl chloride derivative in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane.

  • Introduction of the Vinyl Group: The resulting sulfonamide could undergo a coupling reaction, or a multi-step sequence involving, for example, conversion to a Grignard reagent followed by reaction with acrolein to install the vinyl carbinol moiety.

  • Epoxidation: The terminal alkene would then be selectively epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the final product.

This proposed synthesis is modular, allowing for the potential to create a library of analogs by varying the starting amine and other reagents.

Potential Applications and Research Directions

The unique structural features of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide suggest several promising avenues for research and application:

  • Targeted Covalent Inhibitors: The presence of the oxirane ring makes this molecule an ideal candidate for development as a covalent inhibitor of enzymes with a nucleophilic residue in their active site. This could be particularly relevant for enzyme families such as proteases, kinases, and phosphatases.

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and interesting 3D shape make it a suitable fragment for FBDD screening campaigns. Hits could then be elaborated into more potent lead compounds.

  • Chemical Probes: The molecule could be used as a chemical probe to identify and validate new drug targets through activity-based protein profiling (ABPP).

  • Synthetic Building Block: It can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the oxirane ring for further derivatization.

Future research should focus on the successful synthesis and purification of the compound, followed by a thorough evaluation of its stability and reactivity. Subsequent screening against a panel of biological targets, particularly those known to be susceptible to covalent modification, would be a logical next step.

Analytical Characterization Strategy

Once synthesized, a comprehensive analytical workflow would be essential to confirm the structure and purity of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.

Analytical Characterization Workflow synthesis Synthesized Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Structural Elucidation purification->nmr ms Mass Spectrometry (HRMS) - Molecular Formula Confirmation purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification (S=O, N-H, C-O-C) purification->ir purity Purity Assessment (HPLC, LC-MS) nmr->purity ms->purity ir->purity final Characterized Compound purity->final

Figure 2: A standard workflow for analytical characterization.

This multi-faceted analytical approach would provide unambiguous confirmation of the compound's identity and ensure a high degree of purity, which is critical for subsequent biological and chemical studies.

Safety and Handling

Based on available data, N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning[3]

  • Skin Irritation: Warning[3]

  • Eye Irritation: Warning[3]

  • Germ Cell Mutagenicity: Warning[3]

Given these classifications and the presence of a reactive epoxide moiety, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide represents a molecule of significant untapped potential. Its unique combination of a sterically hindered sulfonamide, a rigid cyclopropane scaffold, and a reactive oxirane ring positions it as a promising candidate for a range of applications in drug discovery and chemical biology, most notably in the development of targeted covalent inhibitors. While experimental data on this specific compound is currently lacking, this guide provides a comprehensive theoretical framework based on established chemical principles and data from analogous structures. The proposed synthetic pathway and analytical characterization strategy offer a clear roadmap for its empirical investigation. It is our hope that this guide will stimulate further research into this intriguing molecule, ultimately unlocking its full potential for the advancement of science and medicine.

References

  • PubChemLite. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. Available from: [Link]

  • NextSDS. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. Available from: [Link]

  • Chemsrc. CAS#:2138288-27-2 | N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. Available from: [Link]

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Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel compound, N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel compound, N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. In the absence of published experimental spectra for this specific molecule, this document leverages established NMR principles and data from analogous structural motifs to present a detailed prediction of its spectral characteristics. Furthermore, it outlines a robust, field-proven methodology for the acquisition, interpretation, and unequivocal structural confirmation of the compound using a suite of 1D and 2D NMR experiments. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a practical framework for the characterization of similarly complex small molecules.

Introduction: The Molecule and the Method

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a synthetic compound featuring a unique combination of strained ring systems (cyclopropane and oxirane) and a sterically demanding N-tert-butyl sulfonamide group. Such molecules are of interest in medicinal chemistry as potential scaffolds or synthetic intermediates. The precise and unambiguous confirmation of their three-dimensional structure is paramount, and high-resolution NMR spectroscopy is the most powerful tool for this purpose in solution.[1]

This guide will deconstruct the molecule's structure to predict its NMR fingerprint. We will explore the expected chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities for each proton and carbon nucleus. The causality behind these predictions—rooted in principles of electronegativity, ring strain, and spatial orientation—will be thoroughly explained. Subsequently, a detailed experimental workflow is presented, designed not just to acquire data, but to create a self-validating system for structural proof.

Predicted ¹H and ¹³C NMR Spectral Data

The predictions below are based on typical chemical shift ranges for the constituent functional groups, including cyclopropanes, epoxides, and sulfonamides.[2][3] All spectra are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm. The proposed solvent is deuterochloroform (CDCl₃), a common choice for small organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is anticipated to be complex in the upfield region due to the coupled, diastereotopic protons of the cyclopropane and oxirane rings.

Assignment Predicted δ (ppm) Multiplicity Integration Predicted J (Hz) Rationale for Assignment
H-a (t-Butyl)1.35 - 1.50s9H-The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, deshielded by the adjacent sulfonamide group.[4]
H-b, H-c (Oxirane CH₂)2.60 - 2.80m2HJbc, Jbd, JcdThese diastereotopic protons on the epoxide ring are deshielded by the ring strain and the electronegative oxygen atom.[5] They will exhibit geminal coupling to each other and vicinal coupling to H-d.
H-d (Oxirane CH)3.05 - 3.20m1HJbd, Jcd, Jde, JdfThis proton is further deshielded by the oxygen and coupled to the two oxirane CH₂ protons and the two adjacent cyclopropyl protons.
H-e, H-f, H-g, H-h (Cyclopropane CH₂)0.80 - 1.60m4HJef, Jgh, Jde, Jdf, Jdg, JdhProtons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure and associated ring currents.[6][7] Their signals are expected in the upfield region, displaying complex geminal and vicinal couplings. cis couplings are typically larger than trans couplings in cyclopropanes.[8][9]
NH (Sulfonamide)4.50 - 5.50br s1H-The chemical shift of sulfonamide N-H protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[10]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum will show distinct signals for each unique carbon environment.

Assignment Predicted δ (ppm) DEPT-135 Rationale for Assignment
C-1 (t-Butyl, CH₃)29.5 - 31.0+The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.[11]
C-2 (t-Butyl, Quaternary C)58.0 - 62.00This quaternary carbon is deshielded by the attached nitrogen atom.
C-3, C-4 (Cyclopropane, CH₂)10.0 - 20.0-Cyclopropyl carbons are characteristically shielded, often appearing at very high field, sometimes even below 0 ppm.[12]
C-5 (Cyclopropane, Quaternary C)35.0 - 45.00The quaternary cyclopropyl carbon, attached to the electron-withdrawing sulfonamide group, will be significantly downfield compared to the other ring carbons.
C-6 (Oxirane, CH₂)46.0 - 50.0-Carbons within an epoxide ring typically resonate in this region due to ring strain and the electronegativity of the oxygen atom.[5][13]
C-7 (Oxirane, CH)50.0 - 55.0+This methine carbon of the epoxide is also deshielded and will appear in a similar region to the epoxide CH₂.

Methodology for Spectral Acquisition and Structural Elucidation

To move from prediction to confirmation, a systematic approach using a suite of NMR experiments is required.[14] This protocol ensures data integrity and provides the necessary correlations to assemble the molecular structure piece by piece.

Experimental Protocol: Sample Preparation and 1D NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.[15] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).

  • ¹³C{¹H} NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • DEPT-135 Acquisition : Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate carbon signals, showing CH and CH₃ groups as positive peaks, CH₂ groups as negative peaks, and suppressing quaternary carbons.

Structural Elucidation Workflow using 2D NMR

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex signals and confirming the connectivity of the molecular fragments.[16][17] The following workflow provides a logical progression to solve the structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_confirm Structural Confirmation H1 ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC DEPT DEPT-135 (CH, CH₂, CH₃ ID) DEPT->HSQC Structure Final Structure Confirmed COSY->Structure Identifies spin systems (e.g., oxirane protons) HSQC->Structure Links protons to their directly attached carbons HMBC->Structure Connects fragments (e.g., t-Butyl to S, Cyclopropane to S)

Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds).[18]

    • Expected Key Correlations : Cross-peaks will confirm the coupling network within the oxirane ring (H-b, H-c, H-d) and within the cyclopropane ring (H-e, H-f, H-g, H-h). Crucially, it will also show correlations between the oxirane CH (H-d) and the adjacent cyclopropyl protons, linking these two rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal directly to the carbon signal to which it is attached (one-bond C-H correlation).[19]

    • Expected Key Correlations : It will definitively link the complex proton signals of the cyclopropane and oxirane rings to their corresponding carbon signals identified in the ¹³C spectrum, confirming the assignments made in the tables above. For instance, the proton signal at ~1.4 ppm will correlate with the carbon signal at ~30 ppm, confirming the t-butyl assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlation).[18]

    • Expected Key Correlations :

      • A correlation from the t-butyl protons (H-a) to the quaternary carbon of the t-butyl group (C-2) and, most importantly, to the quaternary cyclopropyl carbon (C-5). This provides definitive proof of the N-tert-butyl-sulfonamide-cyclopropane connection.

      • Correlations from the oxirane protons (H-b, H-c, H-d) to the quaternary cyclopropyl carbon (C-5), confirming the attachment of the oxirane ring to the cyclopropane.

      • Correlations from the cyclopropyl protons to the oxirane carbons (C-6, C-7), further solidifying the ring-ring linkage.

Conclusion

The structural characterization of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide presents a classic challenge in NMR spectroscopy, involving overlapping signals from diastereotopic protons in strained ring systems. By combining predictive analysis based on established chemical shift principles with a systematic workflow of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. The outlined protocol, centered on the synergistic use of COSY, HSQC, and HMBC experiments, provides a robust and self-validating method to confirm the precise atomic connectivity of this and other similarly complex synthetic molecules, ensuring the highest degree of scientific integrity for research and development applications.

References

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  • ResearchGate. (2025). NMR spectroscopy of small molecules in solution. [Link]

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Foundational

Mass spectrometry fragmentation pattern of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide Executive Summary This technical guide provides a comprehensive analysis of the predicted mass...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, a molecule incorporating several key functional groups relevant to medicinal chemistry. As a sulfonamide, this compound belongs to a class of structures that are well-established pharmacophores.[1] Its characterization is crucial for drug discovery and development processes, including reaction monitoring, purity assessment, and metabolite identification. This document outlines the probable ionization behavior and delves into the primary fragmentation pathways driven by the N-tert-butyl, cyclopropane, oxirane, and sulfonamide moieties. By synthesizing established fragmentation principles for these individual components, we propose a detailed fragmentation scheme to aid researchers in the structural elucidation of this compound and its analogs using tandem mass spectrometry.

Introduction

Chemical Structure and Properties

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a complex organic molecule with the molecular formula C9H17NO3S. Its structure features a central sulfonamide core linking a bulky N-tert-butyl group and a strained cyclopropyl ring, which is further substituted with an oxirane (epoxide) ring.

  • Molecular Formula: C9H17NO3S[2]

  • Monoisotopic Mass: 219.09291 Da[2]

  • Key Structural Features:

    • Sulfonamide: A core functional group known for its antibacterial properties and prevalence in modern pharmaceuticals.[3]

    • N-tert-butyl Group: A bulky alkyl substituent that significantly influences fragmentation.

    • Cyclopropane Ring: A three-membered carbocycle whose ring strain can direct specific fragmentation pathways.

    • Oxirane Ring: A reactive three-membered heterocycle (epoxide) that can undergo characteristic ring-opening fragmentations.

Rationale for Mass Spectrometric Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of novel chemical entities.[4] For a molecule like N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, understanding its fragmentation pattern is essential for:

  • Structural Confirmation: Verifying the identity of the synthesized compound against its expected structure.

  • Purity Analysis: Detecting and identifying process-related impurities or degradation products.

  • Metabolite Identification: Elucidating the structures of metabolites formed in biological systems, which often involves modifications to the parent structure.

  • Reaction Monitoring: Tracking the progress of chemical reactions in real-time.

Ionization and Molecular Ion Formation

Given the presence of a basic nitrogen atom in the sulfonamide group, this molecule is expected to ionize efficiently under positive-mode electrospray ionization (ESI). Protonation is predicted to occur preferentially at the sulfonamide nitrogen.[5] The resulting protonated molecule, [M+H]+, serves as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

Adduct Formula Predicted m/z
[M+H]+[C9H18NO3S]+220.10019
[M+Na]+[C9H17NNaO3S]+242.08213
[M+NH4]+[C9H21N2O3S]+237.12673

Table 1. Predicted m/z values for common adducts of the target molecule in positive ion mode. Data sourced from PubChem.[2]

Predicted Core Fragmentation Pathways

The fragmentation of the [M+H]+ ion (m/z 220.1) is anticipated to be driven by the distinct chemical properties of its constituent functional groups. Several competing pathways are plausible, leading to a rich and informative product ion spectrum.

Pathway A: N-tert-butyl Group Cleavage

The bond between the nitrogen and the bulky tert-butyl group is a primary site for fragmentation. This pathway is often dominant for molecules containing this moiety due to the formation of highly stable products.

  • Neutral Loss of Isobutylene: The most common fragmentation for N-tert-butyl groups involves a rearrangement to eliminate a neutral molecule of isobutylene (C4H8, 56.06 Da). This results in a protonated sulfonamide fragment. This is a hallmark fragmentation for tert-butyl containing compounds.[6]

  • Formation of tert-butyl Cation: A direct cleavage can produce the stable tert-butyl cation at m/z 57.07. The high intensity of this ion is often a clear indicator of a tert-butyl group's presence.[7]

Pathway B: Sulfonamide Core Fragmentation

The sulfonamide linkage itself provides several routes for fragmentation. These cleavages are characteristic of this entire class of compounds and are well-documented.[3][8][9]

  • Neutral Loss of SO2: A key fragmentation pathway for many sulfonamides is the elimination of sulfur dioxide (SO2, 63.96 Da). This process often occurs through a rearrangement mechanism.[1]

  • Cleavage of the C-S Bond: Scission of the bond between the cyclopropane ring and the sulfur atom would result in an ion corresponding to the protonated N-tert-butylsulfonamide portion.

  • Cleavage of the S-N Bond: While protonation is favored on the nitrogen, collision-induced dissociation (CID) can provide sufficient energy to cleave the S-N bond, separating the tert-butylamine and the cyclopropyl-oxirane-sulfonyl portions of the molecule.[5]

Pathway C: Ring-Driven Fragmentations

The strained cyclopropane and oxirane rings are expected to undergo characteristic ring-opening and fragmentation reactions, although these may be secondary or tertiary fragmentation events following initial losses from the more labile groups.

  • Cyclopropane Ring Fragmentation: Following initial fragmentation, the cyclopropyl group may rearrange or eliminate small neutral molecules such as ethene (C2H4, 28.03 Da).[10][11]

  • Oxirane Ring Cleavage: The epoxide ring can undergo C-C or C-O bond cleavage, potentially leading to the loss of carbon monoxide (CO, 27.99 Da) or formaldehyde (CH2O, 30.01 Da) from subsequent fragment ions.[12]

Proposed Fragmentation Scheme and Key Ions

Based on the principles outlined above, a detailed fragmentation scheme for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is proposed. The following diagram and table summarize the most probable fragmentation events originating from the [M+H]+ precursor ion.

Fragmentation_Scheme parent [M+H]+ m/z 220.10 loss_isobutylene [M+H - C4H8]+ m/z 164.04 parent->loss_isobutylene - C4H8 (56.06 Da) ion_tbutyl [C4H9]+ m/z 57.07 parent->ion_tbutyl Forms stable cation loss_so2 [M+H - SO2]+ m/z 156.04 parent->loss_so2 - SO2 (63.96 Da) loss_isobutylene_so2 [M+H - C4H8 - SO2]+ m/z 100.08 loss_isobutylene->loss_isobutylene_so2 - SO2 (63.96 Da)

Figure 1. Proposed major fragmentation pathways for protonated N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.

Predicted m/z Proposed Neutral Loss Proposed Fragment Structure / Description
220.10-[M+H]+ Precursor Ion
164.04C4H8 (Isobutylene)[1-(oxiran-2-yl)cyclopropane-1-sulfonamide + H]+
156.04SO2 (Sulfur Dioxide)Product of SO2 elimination and rearrangement
100.08C4H8 + SO2Fragment resulting from sequential loss of isobutylene and SO2
57.07-tert-butyl cation, [C4H9]+

Table 2. Summary of predicted key fragment ions and their origins.

Experimental Protocol for Verification

To empirically validate the proposed fragmentation pathways, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology is recommended. This protocol provides a self-validating system for confirming the identity and fragmentation behavior of the target compound.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform a serial dilution to create a 1 µg/mL working solution using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 50 to 500 to identify the [M+H]+ precursor ion at m/z 220.1.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 220.1 and subject it to collision-induced dissociation (CID).

  • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the appearance of different fragment ions as a function of collision energy. This helps to distinguish primary from secondary fragments.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 prep3 Filtration prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms1 MS1: Full Scan (Find m/z 220.1) lc->ms1 ms2 MS2: Product Ion Scan (Fragment m/z 220.1) ms1->ms2 data Data Analysis & Structure Elucidation ms2->data

Figure 2. Experimental workflow for the verification of the fragmentation pattern.

Conclusion

The in-silico fragmentation analysis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide predicts a rich mass spectrum characterized by several distinct and competing fragmentation pathways. The most informative cleavages are expected to be the neutral loss of isobutylene (56 Da) from the N-tert-butyl group and the elimination of sulfur dioxide (64 Da) from the sulfonamide core. The generation of the stable tert-butyl cation (m/z 57) would serve as a definitive marker for this substructure. By understanding these predictive pathways, researchers can more confidently and rapidly perform structural confirmation, identify related impurities, and elucidate metabolic products, thereby accelerating drug development and chemical research programs.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-93. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

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  • Gao, H., Li, Z., Zhang, X., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4235-4243. [Link]

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  • Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]

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Exploratory

An In-Depth Technical Guide to the Stereochemical Configuration and Enantiomers of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Abstract This technical guide provides a comprehensive overview of the stereochemical complexities and enantiomeric forms of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, a molecule of significant interest in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the stereochemical complexities and enantiomeric forms of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, a molecule of significant interest in medicinal chemistry and drug development. By integrating established principles of stereoselective synthesis and chiral analysis, this document outlines a strategic approach to the preparation and characterization of its distinct stereoisomers. Key areas of focus include a proposed enantioselective synthetic pathway, state-of-the-art analytical techniques for enantiomeric separation and quantification, and a discussion on the potential implications of stereochemistry on pharmacological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the design and synthesis of novel therapeutic agents incorporating cyclopropane and sulfonamide motifs.

Introduction: The Significance of Stereoisomerism in Drug Design

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The seemingly subtle difference in their spatial orientation can lead to profound variations in how they interact with chiral biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize and analyze individual enantiomers is a cornerstone of modern drug discovery and development.

The molecule N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (Figure 1) presents a fascinating case study in stereoisomerism. It incorporates two adjacent stereocenters, one on the cyclopropane ring and one on the oxirane ring, giving rise to four possible stereoisomers. The presence of the sulfonamide group, a well-established pharmacophore in a multitude of therapeutic agents, coupled with the unique conformational constraints of the cyclopropane ring, makes this scaffold a compelling target for medicinal chemistry exploration.[2][3] The bulky N-tert-butyl group can also play a crucial role in modulating the molecule's pharmacokinetic properties.

This guide will delve into the intricacies of the stereochemical configuration of this molecule, offering a scientifically grounded, albeit proposed, framework for its enantioselective synthesis and analysis.

Figure 1: Chemical Structure of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Caption: Structure of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.

Understanding the Stereochemical Landscape

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide possesses two stereogenic centers:

  • C1 of the cyclopropane ring: This carbon is attached to four different groups: the sulfonamide group, the oxirane-2-yl group, and two methylene groups of the cyclopropane ring.

  • C2 of the oxirane ring: This carbon is also attached to four different groups: the cyclopropyl group, a hydrogen atom, an oxygen atom, and the other carbon of the oxirane ring.

The presence of these two stereocenters results in a total of four possible stereoisomers, which exist as two pairs of enantiomers. These are:

  • (1R, 2'R)- and (1S, 2'S)-N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

  • (1R, 2'S)- and (1S, 2'R)-N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

The relationship between these stereoisomers is depicted in the following diagram.

Caption: Stereochemical relationships of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.

Proposed Enantioselective Synthetic Strategy

Synthesis of the Precursor: N-tert-butyl-1-vinylcyclopropane-1-sulfonamide

The synthesis of the vinylcyclopropane precursor can be envisioned through a multi-step sequence starting from readily available materials. A plausible approach is the Horner-Wadsworth-Emmons reaction, which is a widely used method for the stereoselective formation of alkenes.[4]

Step 1: Synthesis of N-tert-butylcyclopropane-1-sulfonamide. This can be achieved by reacting 1,3-dichloropropane with a suitable sulfonating agent to form the cyclopropanesulfonyl chloride, followed by amination with tert-butylamine.[5]

Step 2: Introduction of the Vinyl Group. A formylation reaction at the C1 position of the cyclopropane ring, followed by a Wittig or Horner-Wadsworth-Emmons olefination, would yield the desired N-tert-butyl-1-vinylcyclopropane-1-sulfonamide.[4]

Asymmetric Epoxidation: The Key to Enantioselectivity

With the chiral vinylcyclopropane precursor in hand, the crucial step is the stereoselective epoxidation of the double bond. Several powerful asymmetric epoxidation methods have been developed that could be applied here.

Sharpless Asymmetric Epoxidation: For allylic alcohols, the Sharpless epoxidation is a highly reliable and predictable method for achieving high enantioselectivity.[6][7] This would require prior reduction of a corresponding α,β-unsaturated ester to the allylic alcohol.

Jacobsen-Katsuki Epoxidation: For unfunctionalized olefins, the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, is a powerful tool for enantioselective epoxidation. This method could potentially be applied directly to N-tert-butyl-1-vinylcyclopropane-1-sulfonamide.

Catalytic Asymmetric Epoxidation with Chiral Ketones: Another approach involves the use of chiral ketones, such as the Shi catalyst, in the presence of an oxidant like Oxone to achieve asymmetric epoxidation of the vinyl group.

The choice of method would depend on the specific reactivity of the substrate and the desired enantiomer. Optimization of reaction conditions, including the chiral catalyst, oxidant, solvent, and temperature, would be critical to achieving high diastereoselectivity and enantioselectivity.

Caption: Proposed synthetic workflow for the enantioselective synthesis.

Analytical Methodologies for Chiral Separation and Analysis

The successful synthesis of the individual enantiomers necessitates robust analytical methods to determine enantiomeric purity and for preparative-scale separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the techniques of choice for this purpose.[8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is critical for achieving successful separation.

  • Polysaccharide-based CSPs: Columns based on cellulose and amylose derivatives (e.g., Chiralcel® and Chiralpak® series) are widely used for the separation of a broad range of chiral compounds, including sulfonamides.[10] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide.

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), needs to be carefully optimized to achieve the desired resolution and retention times.

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a valuable alternative to HPLC, often offering faster separations and reduced solvent consumption.[8][9] Using supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent, SFC can provide excellent resolution of enantiomers on polysaccharide-based CSPs.

Table 1: Proposed Analytical Conditions for Chiral Separation

ParameterHPLCSFC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol or Heptane/Ethanol gradientsSupercritical CO₂ with Methanol or Ethanol as co-solvent
Flow Rate 0.5 - 1.5 mL/min2 - 5 mL/min
Detection UV/Vis (e.g., 220 nm)UV/Vis (e.g., 220 nm)
Column Temperature 20 - 40 °C30 - 50 °C
Spectroscopic and Spectrometric Characterization

Once the individual enantiomers are isolated, their absolute configuration needs to be determined.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is essential for structural elucidation.[11] For chiral molecules, the use of chiral shift reagents or the formation of diastereomeric derivatives can help in distinguishing the enantiomers. Detailed 1H and 13C NMR analysis will confirm the connectivity and provide insights into the conformational preferences of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compounds.

Potential Pharmacological Significance and Future Directions

The sulfonamide moiety is a key feature in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents.[2] The incorporation of a cyclopropane ring can enhance metabolic stability and constrain the molecule into a biologically active conformation.[3][12] Given these properties, the enantiomers of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide are likely to exhibit interesting and potentially stereoselective biological activities.

Future research should focus on:

  • Execution of the Proposed Synthesis: The successful synthesis and isolation of the four stereoisomers.

  • Pharmacological Screening: A comprehensive biological evaluation of the individual enantiomers to assess their activity and selectivity against relevant therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the stereochemistry and biological activity to guide the design of more potent and selective analogs.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers.

Conclusion

This technical guide has provided a detailed and scientifically grounded framework for understanding and approaching the stereochemical complexities of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. By leveraging established methods in asymmetric synthesis and chiral analysis, a clear path has been outlined for the preparation and characterization of its enantiomers. The insights gained from the successful execution of this proposed work will be invaluable for the rational design of novel therapeutic agents and will contribute to the broader understanding of the role of stereochemistry in drug action.

References

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

An Application Note and Protocol for the Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step proto...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, a molecule of interest for its unique structural combination of a cyclopropane ring, a sulfonamide moiety, and a reactive epoxide. The synthetic strategy is designed for robustness and is grounded in established chemical principles, proceeding through a two-stage process: first, the formation of an N-tert-butyl-1-vinylcyclopropane-1-sulfonamide intermediate, followed by its selective epoxidation. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations necessary for successful synthesis and purification.

Introduction

The proposed synthesis avoids the direct functionalization of a pre-formed cyclopropanesulfonamide, which can be challenging. Instead, it leverages the creation of a vinylcyclopropane precursor, which is then converted to the target epoxide. This approach offers a more controlled and higher-yielding route.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages, starting from 1-vinylcyclopropane-1-carboxylic acid.

  • Stage 1: One-Pot Synthesis of N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (Intermediate 2). This stage utilizes a modern copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination. This method is advantageous as it bypasses the need to isolate the often-unstable sulfonyl chloride intermediate.[3]

  • Stage 2: Epoxidation of Intermediate 2. The vinyl group of the intermediate is oxidized to form the desired epoxide ring, yielding the final product, 3 .

DOT Script for Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Epoxidation Start 1-Vinylcyclopropane- 1-carboxylic Acid (1) Intermediate N-tert-butyl-1-vinylcyclopropane- 1-sulfonamide (2) Start->Intermediate  Cu(acac)2, NCS, DABSO  tert-Butylamine, Pyridine FinalProduct N-tert-butyl-1-(oxiran-2-yl)cyclopropane- 1-sulfonamide (3) Intermediate->FinalProduct  m-CPBA  DCM

Caption: Overall two-stage synthetic workflow.

Stage 1: Protocol for N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (2)

This one-pot procedure is adapted from a general method for synthesizing sulfonamides from carboxylic acids.[3] It relies on the generation of a sulfonyl chloride in situ, which is immediately trapped by tert-butylamine.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
1-Vinylcyclopropane-1-carboxylic acid (1)112.135615.01.0
Copper(II) acetylacetonate (Cu(acac)₂)261.761310.50.1
N-Chlorosuccinimide (NCS)133.53146911.02.2
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)240.2914426.01.2
Dichloroethane (DCE)-25 mL--
tert-Butylamine73.14549 mg (0.75 mL)7.51.5
Pyridine79.10791 mg (0.81 mL)10.02.0
Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-vinylcyclopropane-1-carboxylic acid (1 ) (561 mg, 5.0 mmol), Cu(acac)₂ (131 mg, 0.5 mmol), N-Chlorosuccinimide (1.47 g, 11.0 mmol), and DABSO (1.44 g, 6.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 25 mL of anhydrous dichloroethane (DCE) via syringe.

  • Chlorosulfonylation: Heat the reaction mixture to 80 °C (oil bath temperature) and stir vigorously under a nitrogen atmosphere. The reaction progress (consumption of the starting carboxylic acid) can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Allow the reaction to proceed for 12-16 hours.

    • Rationale: The combination of a copper catalyst, a chlorine source (NCS), and a sulfur dioxide surrogate (DABSO) facilitates the conversion of the carboxylic acid to a sulfonyl chloride intermediate through a decarboxylative process.[3] Heating is required to drive the reaction to completion.

  • Amine Addition: After cooling the mixture to room temperature, add pyridine (0.81 mL, 10.0 mmol) followed by the dropwise addition of tert-butylamine (0.75 mL, 7.5 mmol) via syringe.

    • Causality: Pyridine acts as a base to neutralize the HCl generated during the sulfonylation reaction. tert-Butylamine is the nucleophile that reacts with the in-situ generated sulfonyl chloride to form the stable sulfonamide bond. An excess is used to ensure complete conversion.

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 4 hours.

  • Workup and Purification: a. Quench the reaction by slowly adding 30 mL of 1 M aqueous HCl. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (2 ) as a clear oil or white solid.

Stage 2: Protocol for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (3)

This stage involves the epoxidation of the vinyl group on the cyclopropane ring. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (2)201.318054.01.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.5710804.81.2
Dichloromethane (DCM)-40 mL--
Sodium bicarbonate (NaHCO₃)84.01---
Step-by-Step Experimental Protocol
  • Reaction Setup: Dissolve the vinylsulfonamide intermediate (2 ) (805 mg, 4.0 mmol) in 40 mL of dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.08 g, ~4.8 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: The epoxidation reaction is exothermic. Slow, portion-wise addition at low temperature helps control the reaction rate and prevents potential side reactions. A slight excess of the oxidizing agent ensures the complete consumption of the starting alkene.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the disappearance of the starting material by TLC.

    • Insight: Electron-withdrawing groups, such as the sulfonamide present here, can deactivate the double bond towards electrophilic attack, potentially slowing the reaction.[4] If the reaction is sluggish, allowing it to stir for a longer period (up to 24 hours) or adding a small additional portion of m-CPBA may be necessary.

  • Workup and Purification: a. Quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct and any remaining m-CPBA. b. Stir vigorously for 20 minutes until gas evolution ceases. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL). d. Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (30 mL) to remove residual peroxides, followed by brine (30 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the resulting crude product by flash column chromatography (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the final product, N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (3 ).

DOT Script for Epoxidation Mechanism

Epoxidation_Mechanism cluster_transition Concerted 'Butterfly' Transition State Alkene Vinyl Group (on Intermediate 2) TS [Transition State] Alkene->TS Nucleophilic attack on peroxide oxygen mCPBA m-CPBA (Electrophile) mCPBA->TS Proton transfer Epoxide Epoxide Ring (Product 3) TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Concerted mechanism of m-CPBA epoxidation.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), cyclopropyl protons (multiplets, ~0.8-1.5 ppm), and oxirane protons (multiplets, ~2.5-3.1 ppm), as well as the N-H proton (broad singlet).

  • ¹³C NMR (CDCl₃): Expect distinct signals for the quaternary carbons of the tert-butyl group and cyclopropane ring, as well as the carbons of the epoxide.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. For C₉H₁₇NO₃S, the expected [M+H]⁺ is approximately 220.1002.

Safety and Handling

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care, avoid contact with metals, and always perform reactions behind a safety shield.

  • NCS is a corrosive irritant. Avoid inhalation of dust and skin contact.

  • Dichloroethane (DCE) is a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, throughout the procedure.

References

Sources

Application

Nucleophilic Addition Protocols for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Executive Summary N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (CAS: 2167060-39-9) is a densely functionalized, highly strained building block utilized in the synthesis of advanced pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (CAS: 2167060-39-9) is a densely functionalized, highly strained building block utilized in the synthesis of advanced pharmaceutical intermediates, including protease inhibitors and CFTR modulators. The molecule features three reactive domains: a strained cyclopropane ring, an electron-withdrawing tert-butyl sulfonamide group, and an electrophilic oxirane (epoxide) moiety.

This application note provides field-proven, self-validating protocols for the regioselective nucleophilic ring-opening of the oxirane moiety. By carefully tuning the reaction conditions, researchers can achieve high yields of β-substituted alcohols while preserving the integrity of the sensitive cyclopropane and sulfonamide groups.

Mechanistic Rationale & Regioselectivity (Causality)

Nucleophilic ring-opening of epoxides is a foundational transformation, but the presence of the adjacent 1-sulfonamide-cyclopropyl group introduces unique steric and electronic constraints [9].

  • Steric Bias (The Primary Driver): The internal carbon of the epoxide (C2) is adjacent to a quaternary cyclopropyl carbon bearing a massive tert-butyl sulfonamide group. This creates an extreme steric shield. Under basic, neutral, or mild Lewis acidic conditions, nucleophilic attack via an SN2 mechanism is heavily biased toward the less hindered terminal methylene (CH2) carbon [1].

  • Electronic Reinforcement: Under strictly acidic conditions, epoxide opening typically shifts toward the more substituted carbon due to carbocation stabilization. However, the strongly electron-withdrawing sulfonamide group destabilizes any adjacent positive charge buildup. Thus, even under acidic activation, terminal attack remains the favored pathway [2].

  • Chemoselectivity (Preserving the Cyclopropane): Cyclopropanes are susceptible to electrophilic or radical-induced ring-opening. To prevent unwanted cyclopropane cleavage, strong Brønsted acids must be avoided. Mild Lewis acids (e.g., LiClO4) or purely nucleophilic/basic conditions are strictly required [3].

Mechanism sub N-tert-butyl-1-(oxiran-2-yl) cyclopropane-1-sulfonamide ts_term Transition State (Terminal Attack) sub->ts_term Favored (Less Steric) ts_int Transition State (Internal Attack) sub->ts_int Disfavored (Steric & Electronic) nuc Nucleophile (e.g., N3-, RNH2, RS-) nuc->ts_term nuc->ts_int prod_maj Major Product (Terminal Ring-Opened) ts_term->prod_maj prod_min Minor/No Product (Sterically Hindered) ts_int->prod_min

Caption: Mechanistic pathway highlighting the strict preference for terminal S_N2 attack.

Experimental Protocols

Protocol A: Azidolysis (Synthesis of β-Azido Alcohols)

Rationale: Azide is a powerful nucleophile ideal for downstream "click" chemistry or reduction to primary amines. Ammonium chloride (NH4Cl) acts as a mild proton source to activate the epoxide oxygen without lowering the pH enough to degrade the cyclopropane ring.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (1.0 equiv, e.g., 1.0 mmol) in a 4:1 mixture of DMF/H2O (0.2 M concentration).

  • Reagent Addition: Add sodium azide (NaN3, 3.0 equiv) followed by ammonium chloride (NH4Cl, 1.5 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65°C in an oil bath.

  • Monitoring: Monitor the reaction via LC-MS or TLC (typically 4-6 hours). The SN2 opening is highly regioselective, yielding the terminal azide.

  • Quenching & Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.

  • Washing: Wash the combined organic layers with water (3x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-(1-hydroxy-2-azidoethyl)cyclopropane-1-sulfonamide derivative.

Protocol B: Aminolysis (Synthesis of β-Amino Alcohols)

Rationale: Direct addition of amines to epoxides can be sluggish. Lithium perchlorate (LiClO4) is utilized as an exceptionally mild Lewis acid. It coordinates to the epoxide oxygen, lowering the LUMO energy for amine attack, without the destructive potential of strong Brønsted acids.

  • Setup: Dissolve the epoxide substrate (1.0 equiv) in anhydrous acetonitrile (MeCN) or absolute ethanol (0.3 M).

  • Catalyst & Nucleophile: Add LiClO4 (0.5 equiv) and stir for 5 minutes at room temperature. Add the primary or secondary amine (1.5 to 2.0 equiv).

  • Reaction: Heat the mixture to 60°C. For volatile amines, perform the reaction in a sealed pressure tube.

  • Monitoring: Track conversion via LC-MS. Aminolysis typically requires 8-12 hours depending on the steric bulk of the amine.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between dichloromethane (DCM) and water.

  • Extraction: Extract with DCM (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (using a basic modifier like 1% Et3N in the eluent to prevent amine streaking on silica).

Protocol C: Thiolysis (Synthesis of β-Hydroxy Sulfides)

Rationale: Thiols are highly nucleophilic but require deprotonation to the thiolate anion for rapid epoxide opening. Triethylamine (Et3N) provides sufficient basicity without causing side reactions.

  • Setup: Dissolve the epoxide (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Activation: Add the desired thiol (1.2 equiv) followed by Et3N (1.5 equiv).

  • Reaction: Stir at room temperature (20-25°C). Thiolates are highly reactive; the reaction is typically complete within 1-3 hours without heating.

  • Workup: Dilute with EtOAc and wash with 1M HCl (to neutralize Et3N), followed by saturated aqueous NaHCO3 and brine.

  • Purification: Dry, concentrate, and purify via standard silica gel chromatography.

Workflow step1 1. Reaction Setup Mix Epoxide, Nucleophile, Catalyst/Base step2 2. Activation Thermal (60°C) or Base-Mediated (RT) step1->step2 step3 3. Reaction Monitoring TLC / LC-MS until full conversion step2->step3 step4 4. Quenching & Extraction Aq. Buffer / Organic Solvent Extraction step3->step4 step5 5. Washing & Drying Brine wash, Na2SO4 drying step4->step5 step6 6. Purification Flash Chromatography (Silica Gel) step5->step6

Caption: Standardized experimental workflow for the nucleophilic ring-opening of oxiranyl cyclopropanes.

Quantitative Data Summary

The table below summarizes the expected outcomes and conditions for the nucleophilic addition protocols. The rigid steric environment ensures near-perfect regioselectivity across all nucleophile classes.

ProtocolNucleophileCatalyst / AdditiveSolventTemp (°C)Regioselectivity (Terminal : Internal)Typical Yield
Azidolysis NaN3NH4ClDMF / H2O65> 99 : 185 - 95%
Aminolysis R-NH2LiClO4MeCN or EtOH60> 95 : 575 - 90%
Thiolysis R-SHEt3NTHF20 - 25> 99 : 180 - 95%

References

  • Loch-Temzelides, P. (2025). Beyond SN2: Unconventional Epoxide Reactivity. Baran Group Meeting. Retrieved from[Link]

  • Wang, C., & Yamamoto, H. (2016). Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Accounts of Chemical Research, 49(1), 174-184. Retrieved from[Link]

  • Marco-Contelles, J., et al. (2011). Synthetic applications of gold-catalyzed ring expansions. Beilstein Journal of Organic Chemistry, 7, 87-114. Retrieved from[Link]

Method

Application Note: N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide in the Synthesis of Next-Generation Protease Inhibitors

Executive Summary The development of highly potent, orally bioavailable protease inhibitors requires building blocks that can simultaneously satisfy complex stereochemical demands and stringent pharmacokinetic requiremen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly potent, orally bioavailable protease inhibitors requires building blocks that can simultaneously satisfy complex stereochemical demands and stringent pharmacokinetic requirements. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a highly versatile, bifunctional intermediate that merges two privileged pharmacophores: an epoxide (oxirane) reactive warhead and a cyclopropane-1-sulfonamide moiety. This application note details the mechanistic rationale, synthetic workflows, and optimized protocols for utilizing this compound in the synthesis of advanced peptidomimetic protease inhibitors (e.g., targeting HCV NS3/4A, HIV aspartyl protease, or SARS-CoV-2 Mpro).

Mechanistic Rationale & Structural Significance

The utility of this building block lies in its dual-functional nature, allowing for rapid, convergent assembly of complex active-site inhibitors:

  • The Cyclopropanesulfonamide Motif (P1' Element): The cyclopropyl acylsulfonamide is a universally recognized privileged structural element in viral protease inhibitor design, featured prominently in marketed drugs such as grazoprevir and asunaprevir . When coupled to a carboxylic acid, it forms an acylsulfonamide that serves as a bioisostere for a terminal carboxylate. This modification drastically improves metabolic stability and cell permeability while maintaining critical hydrogen-bonding interactions within the protease oxyanion hole .

  • The Epoxide Locus (Transition-State Precursor): The oxirane ring serves as a stereospecific linchpin. Regioselective nucleophilic ring-opening of epoxides by amines is a cornerstone methodology to generate β -amino alcohols . In the context of protease inhibition, these β -amino alcohols act as non-cleavable transition-state isosteres (mimicking the tetrahedral intermediate of peptide bond hydrolysis), effectively stalling the catalytic machinery of aspartyl and serine proteases .

  • The N-tert-butyl Protecting Group: This group provides essential lipophilicity for organic solubility during early synthetic steps and prevents premature nucleophilic reactivity of the sulfonamide nitrogen. It is cleanly removed under strongly acidic conditions prior to final assembly.

G cluster_inhibitor Inhibitor Pharmacophores cluster_protease Protease Active Site I_Core P2-P3 Macrocycle I_OH β-Amino Alcohol (Transition-State Isostere) I_Core->I_OH P_S1 S1 / S2 Pockets I_Core->P_S1 Hydrophobic Interaction I_Sulf Cyclopropyl Acylsulfonamide I_OH->I_Sulf P_Triad Catalytic Triad (Ser-His-Asp) I_OH->P_Triad Mimics Tetrahedral Intermediate P_Oxy Oxyanion Hole I_Sulf->P_Oxy H-Bonding (Anion Stabilization)

Diagram 1: Interaction pathway of the synthesized dual-pharmacophore inhibitor within a protease active site.

Quantitative Data: Optimization of Epoxide Ring-Opening

Achieving high regioselectivity during the epoxide ring-opening is critical to ensure the β -amino alcohol forms with the correct spatial geometry. Table 1 summarizes the optimization of Lewis acid catalysts to direct nucleophilic attack strictly to the terminal carbon.

CatalystSolventTemperature (°C)Time (h)Regioselectivity (Terminal:Internal)Isolated Yield (%)
NoneEtOH802480:2045%
LiClO4​ (1.5 eq) CH3​CN 601290:1072%
Ti(O−iPr)4​ (1.2 eq) iPrOH 80 6 >99:1 91%
BF3​⋅OEt2​ (0.5 eq)DCM0250:5030% (Decomp.)

Table 1: Catalyst screening for the regioselective aminolysis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.

Experimental Protocols

The following protocols represent a self-validating synthetic system. Each step includes specific mechanistic causality to explain why specific reagents and conditions are employed.

Protocol 1: Regioselective Epoxide Ring-Opening

Objective: Form the β -amino alcohol transition-state isostere.

  • Preparation: Dissolve N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (1.0 equiv) and the target primary amine (e.g., a P2-P3 peptide fragment, 1.2 equiv) in anhydrous isopropanol (0.2 M).

  • Catalysis: Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ , 1.2 equiv) dropwise at room temperature under an inert argon atmosphere.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor completion via LC-MS.

  • Workup: Quench with 10% aqueous citric acid to break the titanium complex. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Causality & Validation: Ti(O−iPr)4​ acts as a mild Lewis acid, coordinating to the epoxide oxygen. This polarization weakens the C–O bonds. Due to the severe steric bulk of the adjacent cyclopropanesulfonamide group, the incoming amine nucleophile is directed almost exclusively to the less hindered terminal carbon (C3 of the oxirane). This ensures >99:1 regioselectivity and prevents unwanted polymerization .

Protocol 2: Deprotection of the N-tert-butyl Sulfonamide

Objective: Unmask the primary sulfonamide for subsequent coupling.

  • Preparation: Dissolve the intermediate from Protocol 1 in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add anisole (5.0 equiv) to the solution.

  • Acidification: Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 12 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the free sulfonamide as a TFA salt.

  • Causality & Validation: TFA protonates the sulfonamide nitrogen, facilitating the release of a stable tert-butyl cation. Anisole is strictly required as a nucleophilic scavenger; without it, the highly reactive tert-butyl cation would cause unwanted Friedel-Crafts alkylation of the substrate's aromatic rings or re-alkylation of the sulfonamide. Successful deprotection is validated by the disappearance of the prominent 9H singlet (~1.3 ppm) in 1H -NMR.

Protocol 3: Acylsulfonamide Coupling

Objective: Assemble the final active-site inhibitor.

  • Activation: In a dry flask, dissolve the target carboxylic acid (P2 fragment, 1.1 equiv) in anhydrous DCM. Add EDCI (1.5 equiv) and DMAP (2.0 equiv). Stir for 30 minutes at room temperature.

  • Coupling: Add the deprotected cyclopropanesulfonamide intermediate (1.0 equiv) to the activated mixture. Stir for 16 hours.

  • Workup: Wash the organic layer with 1M HCl, followed by saturated NaHCO3​ . Purify via reverse-phase preparative HPLC.

  • Causality & Validation: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, displacing the urea to form a highly reactive N-acylpyridinium species. This dual-activation is crucial because the deprotected cyclopropanesulfonamide is a relatively poor nucleophile; the highly activated intermediate ensures efficient coupling to form the stable acylsulfonamide linkage .

Synthetic Workflow Visualization

Workflow SM Starting Material N-tert-butyl-1-(oxiran-2-yl) cyclopropane-1-sulfonamide Step1 Step 1: Epoxide Ring-Opening Nucleophile (R-NH2), Ti(O-iPr)4 Regioselective attack SM->Step1 Int1 Intermediate 1 β-Amino Alcohol Sulfonamide Step1->Int1 Step2 Step 2: t-Butyl Deprotection TFA, Anisole scavenger Cleaves N-tBu group Int1->Step2 Int2 Intermediate 2 Free Primary Sulfonamide Step2->Int2 Step3 Step 3: Acylsulfonamide Coupling P2-P3 Carboxylic Acid, EDCI, DMAP Int2->Step3 Final Final Product Transition-State Isostere Protease Inhibitor Step3->Final

Diagram 2: Step-by-step synthetic workflow from the bifunctional building block to the final inhibitor.

References

  • Meanwell NA. "2015 Philip S. Portoghese Medicinal Chemistry Lectureship. Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents: The Arc of a Medicinal Chemistry Triumph." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • McPhee F, et al. "The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Moschona F, et al. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Catalysts, 2020. URL:[Link]

  • Ghosh AK, et al. "Syntheses of FDA Approved HIV Protease Inhibitors." Synthesis, 2001. URL:[Link]

Application

Catalytic Asymmetric Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide: A Key Chiral Scaffold for Antiviral Therapeutics

Introduction & Strategic Importance The cyclopropyl sulfonamide motif is a privileged structural scaffold in modern drug discovery. It most notably serves as the critical P1 pharmacophore in (such as asunaprevir and dano...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The cyclopropyl sulfonamide motif is a privileged structural scaffold in modern drug discovery. It most notably serves as the critical P1 pharmacophore in (such as asunaprevir and danoprevir)[1]. The target molecule, N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide , features a highly strained cyclopropane ring substituted with a sterically demanding tert-butyl sulfonamide and a terminal oxirane (epoxide) group[2].

The absolute stereochemistry of the oxirane is of paramount importance. Downstream nucleophilic ring-opening of this epoxide (e.g., using amines, azides, or cuprates) dictates the spatial orientation of the resulting side chain. This side chain must perfectly occupy the S1' pocket of the viral protease. For clinical-grade active pharmaceutical ingredients (APIs), achieving >99% enantiomeric excess (ee) is a strict requirement.

Retrosynthetic Analysis & Pathway Design

While direct catalytic asymmetric epoxidation of terminal olefins (e.g., via Shi epoxidation) or asymmetric Corey-Chaykovsky reactions using chiral sulfur ylides are chemically viable, they often plateau at 85–92% ee when applied to highly functionalized, sterically encumbered substrates.

To guarantee absolute stereochemical fidelity, we employ a two-stage, self-validating protocol :

  • Racemic Epoxidation: Conversion of the precursor N-tert-butyl-1-formylcyclopropane-1-sulfonamide[3] to the racemic terminal epoxide via a robust, achiral Corey-Chaykovsky reaction.

  • Jacobsen Hydrolytic Kinetic Resolution (HKR): Resolution of the racemic epoxide using a chiral (salen)Co(III)(OAc) complex and water. This method is the , routinely delivering >99% ee[4].

Pathway A N-tert-butyl-1-formyl cyclopropane-1-sulfonamide B Racemic Epoxide (Corey-Chaykovsky) A->B Me3S(O)I, NaH DMSO/THF C (S)-Epoxide (Target, >99% ee) B->C (R,R)-(salen)Co(III)OAc H2O (0.55 eq) D (R)-Diol (Byproduct) B->D Hydrolytic Ring Opening

Caption: Two-stage synthetic workflow from formyl precursor to enantioenriched epoxide.

Mechanistic Insights: The Causality of High Enantioselectivity (E-E-A-T)

The Jacobsen HKR is not merely a standard resolution; it operates via a highly cooperative [5].

  • Catalyst Activation: The commercially available, air-stable Co(II) precatalyst must be oxidized in situ to the active (salen)Co(III)(OAc) species. Acetic acid is added to provide the axial acetate ligand, while ambient oxygen serves as the oxidant.

  • Bimetallic Transition State: The extraordinary enantioselectivity (relative rate krel​>200 ) arises from a dual-activation mechanism. One (salen)Co(III) complex acts as a Lewis acid, coordinating the epoxide oxygen to activate it toward nucleophilic attack. A second (salen)Co(III) complex coordinates the water molecule, delivering a highly localized hydroxide nucleophile[4].

  • Self-Validating System: This protocol is inherently self-validating. By strictly controlling the stoichiometry of water to slightly over 0.5 equivalents (e.g., 0.55 eq), the reaction is forced to proceed just past 50% conversion. Even if the krel​ fluctuates due to minor substrate impurities, pushing the conversion ensures the unreacted epoxide enantiomer is left in >99% ee. The resulting diol byproduct is highly polar and easily removed via standard silica gel chromatography.

Mechanism Cat (salen)Co(III) Catalyst Act1 Lewis Acid Activation (Co binds Epoxide) Cat->Act1 Act2 Nucleophile Delivery (Co-OH attacks) Cat->Act2 TS Bimetallic Transition State (Enantioselective Cleavage) Act1->TS Act2->TS Prod Enantioenriched Epoxide + Diol TS->Prod

Caption: Bimetallic dual-activation mechanism of the Jacobsen Hydrolytic Kinetic Resolution.

Experimental Protocols

Protocol A: Synthesis of Racemic N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Rationale: The Corey-Chaykovsky reaction utilizes a sulfoxonium ylide to safely and reliably convert the formyl group to a terminal epoxide without the risk of over-oxidation.

  • Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M). Slowly add trimethylsulfoxonium iodide (Me3S(O)I, 1.2 eq) in portions at room temperature. Stir for 1 hour until hydrogen evolution ceases and the solution becomes clear.

  • Substrate Addition: Dissolve N-tert-butyl-1-formylcyclopropane-1-sulfonamide (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C to prevent unwanted side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the racemic epoxide.

Protocol B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Rationale: Kinetic resolution utilizing (R,R)-(salen)Co(III)(OAc) selectively hydrolyzes the (R)-epoxide, leaving the highly enantioenriched (S)-epoxide intact. (Note: Substitute with the (S,S)-catalyst if the (R)-epoxide is the desired target)[6].

  • Catalyst Oxidation: In an open-air flask, dissolve (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%) in toluene. Add acetic acid (1.0 mol%) and stir at room temperature for 30 minutes. The color will shift from red to dark brown, indicating the formation of the Co(III) species. Concentrate in vacuo to remove toluene and excess acetic acid.

  • Resolution: Dissolve the racemic N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (1.0 eq) in anhydrous THF (2.0 M) and add it to the oxidized catalyst.

  • Hydrolysis: Cool the mixture to 0 °C. Add distilled H2O (0.55 eq) dropwise. Causality note: 0.55 eq guarantees the matched enantiomer is entirely consumed, sacrificing ~5% yield to ensure >99% ee of the remaining epoxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The reaction naturally arrests once the matched enantiomer is fully consumed.

  • Separation: Concentrate the mixture. Purify via flash column chromatography. The unreacted (S)-epoxide elutes first (non-polar), followed by the highly polar (R)-1,2-diol byproduct.

Quantitative Data & Quality Control Summary

ParameterCorey-Chaykovsky EpoxidationJacobsen HKR
Catalyst / Reagent Me3S(O)I / NaH (1.2 eq)(R,R)-(salen)Co(III)(OAc)
Catalyst Loading N/A (Stoichiometric)0.5 mol%
Solvent DMSO / THFTHF
Temperature 0 °C to 25 °C0 °C to 25 °C
Reaction Time 4 - 6 hours12 - 18 hours
Target Product Racemic Epoxide(S)-Epoxide
Chemical Yield 85 - 90%46 - 48% (Max theoretical 50%)
Enantiomeric Excess (ee) 0%> 99%
Validation Method 1H NMR, LC-MSChiral HPLC (e.g., Chiralcel OD-H)

References

  • Lou, S., Cuniere, N., Su, B.-N., & Hobson, L. A. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11(39), 6796-6805. URL: [Link]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. URL: [Link]

  • Aouni, L., Hemberger, K. E., Jasmin, S., et al. (2012). Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Comprehensive Chirality, 9, 129-146. URL: [Link]

Sources

Method

Application Note: Safe Handling, Toxicity, and Laboratory Storage Guidelines for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary N-tert-butyl-1-(oxiran-2-yl)cyclopropa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (CAS: 2167060-39-9) is a highly specialized, bifunctional building block utilized in advanced pharmaceutical synthesis. It features a sterically hindered sulfonamide coupled with a highly reactive oxirane (epoxide) ring. While the epoxide moiety makes it an excellent electrophile for targeted synthetic coupling, it also imparts significant biological hazards—most notably, germ cell mutagenicity and acute toxicity[1]. This application note synthesizes the mechanistic toxicology of this compound with field-proven, self-validating protocols to ensure chemical integrity and operator safety.

Chemical Profile & Hazard Classification

Understanding the regulatory and hazard profile is the first step in establishing a safe laboratory environment. The compound exhibits multi-route toxicity and requires stringent handling controls[1].

Table 1: Chemical Identifiers & GHS Hazard Classifications

ParameterValue / ClassificationHazard Code
CAS Number 2167060-39-9N/A
Acute Toxicity (Oral/Dermal/Inhal.) Category 4H302, H312, H332
Skin Irritation Category 2H315
Eye Irritation Category 2AH319
Specific Target Organ Tox. (Single) Category 3H336
Germ Cell Mutagenicity Category 2H341

Mechanistic Toxicology: The Causality of Hazard

To handle this compound safely, researchers must understand why it is dangerous. The hazard profile is fundamentally driven by the strained, three-membered oxirane ring.

In biological systems, epoxides act as potent, direct-acting alkylating agents[2]. When introduced into the body (via inhalation of dust or dermal absorption), the electrophilic carbons of the oxirane ring are susceptible to nucleophilic attack by biological macromolecules. The primary mechanism of its Category 2 Mutagenicity involves an SN​2 -type ring-opening reaction driven by the nitrogenous bases of DNA—most frequently the highly nucleophilic N7 position of guanine[2]. This covalent binding forms stable DNA adducts that disrupt normal base pairing, leading to replication errors and heritable genetic mutations[2].

ToxicityPathway A N-tert-butyl-1-(oxiran-2-yl) cyclopropane-1-sulfonamide B Cellular Uptake & Metabolic Distribution A->B C Electrophilic Oxirane Ring (Alkylating Agent) B->C D Nucleophilic Attack by DNA (e.g., N7-Guanine) C->D SN2/SN1 Reaction E Covalent DNA Adduct Formation D->E F DNA Replication Errors (Germ Cell Mutagenicity) E->F

Fig 1. Mechanistic pathway of oxirane-mediated DNA alkylation leading to mutagenicity.

Laboratory Storage Guidelines: Preserving Chemical Integrity

Epoxides are notoriously susceptible to degradation. They possess high ring strain (~27 kcal/mol) and readily undergo ring-opening reactions if stored improperly[3]. The following storage parameters are engineered to prevent auto-oxidation and hydrolytic degradation.

Table 2: Critical Storage Parameters & Causality

ParameterOptimal ConditionCausality / Consequence of Deviation
Temperature 2°C to 8°C (or -20°C)Elevated temperatures accelerate thermal auto-oxidation and spontaneous ring-opening[3].
Atmosphere Argon or Nitrogen (Inert)Ambient moisture acts as a nucleophile, catalyzing the irreversible hydrolysis of the oxirane to a synthetically useless diol.
Light Exposure Dark (Amber vials)Mitigates photo-oxidation and radical formation which degrade the epoxide[3].
Segregation Isolate from nucleophilesMust be kept away from strong acids, bases, amines, and thiols to prevent exothermic polymerization.

Experimental Protocols & Safe Handling Workflows

Because this compound is a classified mutagen and acutely toxic[1], handling must comply with stringent occupational exposure standards for hazardous chemicals in laboratories (e.g., OSHA 29 CFR 1910.1450)[4].

Self-Validating Quality Control (Pre-Reaction)

Trustworthiness Step: Never assume the integrity of a stored epoxide. Before committing the reagent to a complex, multi-step synthesis, validate the oxirane ring's integrity via 1H -NMR.

  • Validation Marker: Look for the characteristic upfield epoxide ring protons (typically between 2.5–3.5 ppm). The disappearance of these peaks and the emergence of downfield hydroxyl protons indicates that the batch has hydrolyzed and should be discarded.

Step-by-Step Handling Methodology
  • Thermal Equilibration: Remove the sealed vial from cold storage and place it in a desiccator to warm to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric water vapor to condense inside the container, introducing moisture that will rapidly hydrolyze the remaining epoxide inventory.

  • Designated Area Setup: All manipulations must occur within a certified Class II chemical fume hood or a glovebox specifically designated for mutagenic work[4].

  • PPE Deployment: Operators must wear a closed-front lab coat, safety goggles, and double nitrile gloves .

    • Causality: Epoxides can permeate standard single-layer gloves. Double gloving provides a critical, easily removable barrier against the dermal absorption of alkylating agents[4].

  • Weighing and Transfer: Use anti-static weighing boats. Avoid vigorous scraping or rapid pouring that could generate airborne dust, directly mitigating the STOT SE 3 (H336) inhalation hazard[1].

  • Reaction Execution: Purge the reaction vessel with Argon prior to introducing the compound. Utilize strictly anhydrous solvents to prevent competitive hydrolysis during the reaction.

HandlingWorkflow A Storage: 2-8°C or -20°C Argon Atmosphere B Thaw to Room Temp in Desiccator A->B Prevent Condensation C Transfer to Class II Chemical Fume Hood B->C Designated Area D Weighing (Anti-static, Enclosed) C->D Double Nitrile Gloves E Reaction Setup (Inert Atmosphere) D->E Avoid Dust/Aerosols F Quench & Waste Disposal (Hazardous Mutagen Waste) E->F Neutralize Unreacted Epoxide

Fig 2. Step-by-step laboratory workflow for the safe handling and processing of mutagenic epoxides.

Decontamination and Spill Response

Due to its mutagenic profile, unreacted N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide cannot be disposed of in standard organic waste streams without prior neutralization.

  • Spill Cleanup: Do not sweep dry powders, as this aerosolizes the mutagen. Cover the spill with an absorbent pad dampened with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust. Wipe inward to prevent spreading.

  • Chemical Quenching (Neutralization): Residual oxirane rings in reaction flasks or waste solutions must be quenched. Treat the waste with a mild nucleophile (such as a 1M Sodium Thiosulfate solution) or subject it to controlled acidic/basic hydrolysis.

  • Causality: This intentionally forces the ring-opening of the epoxide, converting the highly reactive alkylating agent into a benign diol or thioether, thereby neutralizing its mutagenic potential before it enters the hazardous waste stream.

References

  • NextSDS. "N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide - Chemical Substance Information." NextSDS Database.[Link]

  • Mazumdar, P., et al. "Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters." Energy & Fuels, ACS Publications.[Link]

  • Loeber, R. L., et al. "A Free Energy Approach to the Prediction of Olefin and Epoxide Mutagenicity and Carcinogenicity." Chemical Research in Toxicology, ACS Publications.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Epoxide Degradation in N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Welcome to the Advanced Diagnostics & Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the storage stability of highly functionalized epoxides. N-tert-butyl-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the storage stability of highly functionalized epoxides. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a complex molecule featuring a highly strained oxirane ring adjacent to a sterically crowded cyclopropane core and a sulfonamide moiety. When this compound degrades during storage, it is rarely a random event; it is a predictable chemical consequence of environmental exposure.

This guide is designed to move beyond basic instructions. Here, we will dissect the causality of degradation, provide self-validating storage protocols, and equip you with the mechanistic understanding required to protect your compound's integrity.

Mechanistic Causality: Why Does Your Epoxide Degrade?

To troubleshoot degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is primarily driven by three pathways:

  • Acid-Catalyzed Hydrolytic Cleavage: The three-membered oxirane ring possesses immense angular strain. Under trace acidic conditions, the epoxide oxygen is easily protonated, forming a highly reactive carbocation intermediate[1]. Even ambient atmospheric moisture acts as a nucleophile, rapidly attacking this intermediate to open the ring and form a 1,2-diol. Notably, the trace silanol (Si-OH) groups present on standard, untreated borosilicate glassware provide enough acidic protons to catalyze this reaction over time.

  • Thermal Activation & Auto-Oxidation: Elevated temperatures provide the kinetic energy required to overcome the activation barrier for spontaneous ring-opening[2]. Furthermore, exposure to ambient light and heat can initiate radical-mediated auto-oxidation pathways, generating hydroperoxides that further accelerate degradation[3].

  • Intermolecular Aminolysis: The sulfonamide group (-SO₂NH-tBu) contains a slightly acidic proton (pKa ~ 10). In the presence of trace basic impurities, the resulting sulfonamide anion acts as a potent nucleophile. If stored neat at room temperature, this can trigger intermolecular attacks on the epoxide rings of adjacent molecules, leading to irreversible oligomerization and the formation of a viscous gel[4].

Diagnostic Workflow for Epoxide Degradation

Use the following logical workflow to diagnose the root cause of your compound's degradation and implement the correct corrective action.

EpoxideTroubleshooting Start Loss of Epoxide Purity (Assay < 95%) TempCheck Storage Temp > 4°C? Start->TempCheck TempFix Thermal Degradation Move to -20°C TempCheck->TempFix Yes MoistureCheck Exposed to Ambient Air? TempCheck->MoistureCheck No TempFix->MoistureCheck MoistureFix Hydrolytic Cleavage Purge with Argon MoistureCheck->MoistureFix Yes VialCheck Untreated Glassware? MoistureCheck->VialCheck No MoistureFix->VialCheck VialFix Acid-Catalyzed Opening Use Silanized Vials VialCheck->VialFix Yes Success Validated Storage Protocol VialCheck->Success No VialFix->Success

Caption: Logical workflow for diagnosing and resolving epoxide degradation during storage.

Empirical Stability Data

The following table summarizes the quantitative impact of various storage environments on the stability of highly sensitive epoxides over a 12-month period.

Storage ProfileTemperatureAtmosphereContainer Material12-Month Epoxide Assay RetentionPrimary Degradation Mechanism
Optimal -20°CArgonPTFE-Lined Silanized Glass> 98%None significant
Acceptable 4°CNitrogenAmber Glass90 - 95%Trace hydrolysis
Suboptimal 25°CAmbient AirClear Borosilicate< 50%Acid-catalyzed ring opening
High-Risk 40°CHumid AirUntreated Plastic< 10%Thermal & hydrolytic cleavage
Self-Validating Experimental Protocols

A protocol is only as good as its ability to prevent user error. The following workflows are designed as self-validating systems, ensuring that causality is addressed at every step.

Protocol A: Anhydrous Preparation and Long-Term Storage

Causality Focus: Eliminating catalytic surfaces and preventing moisture ingress.

  • Trace Catalyst Removal: Following synthesis, wash the organic layer strictly with saturated aqueous NaHCO₃ to neutralize residual acids (e.g., mCPBA byproducts). Dry over anhydrous Na₂SO₄ and filter. Reasoning: Trace acids exponentially accelerate epoxide degradation[2].

  • Solvent Evaporation: Remove all solvents under high vacuum (< 0.1 mbar) for a minimum of 4 hours. Reasoning: Residual protic solvents (like ethanol or water) act as nucleophiles, initiating slow ring-opening.

  • Vial Preparation: Transfer the neat compound into a silanized amber glass vial . Reasoning: Silanization caps the acidic silanol groups on the glass surface, preventing surface-catalyzed epoxide protonation[1]. Amber glass prevents photo-oxidation[3].

  • Inert Gas Purging: Insert a needle connected to an ultra-high purity (UHP) Argon line into the vial. Purge the headspace for 60 seconds. Reasoning: Argon is significantly denser than Nitrogen and air, creating a heavy, moisture-free protective blanket over the compound[4].

  • Sealing: Cap immediately with a PTFE-lined screw cap and wrap the junction with Parafilm. Store at -20°C. Reasoning: PTFE is chemically inert and prevents plasticizer leaching. -20°C suppresses the thermal kinetic energy required for ring-opening[4].

Protocol B: Self-Validating Purity Assessment via NMR

Causality Focus: Preventing condensation during sampling and verifying structural integrity.

  • Thermal Equilibration (Critical Validation Step): Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature for 30 minutes before opening. Reasoning: Opening a cold vial causes ambient humidity to instantly condense on the compound, introducing the exact moisture Protocol A is designed to avoid.

  • Sampling: Under a gentle stream of Argon, remove a 5 mg aliquot and dissolve it in anhydrous CDCl₃.

  • NMR Analysis: Acquire a ¹H NMR spectrum.

  • Data Validation:

    • Intact Epoxide: Confirm the presence of the characteristic oxirane protons (multiplets typically between 2.5 - 3.5 ppm).

    • Degradation Marker: Check for the appearance of new signals at 3.5 - 4.0 ppm, which indicate the formation of a 1,2-diol (hydrolytic ring-opening).

    • Quantification: Integrate the tert-butyl singlet (~1.3 ppm, 9H) against the oxirane protons. A reduction in the expected 9:1 ratio confirms degradation has occurred.

Frequently Asked Questions (FAQs)

Q: Why did my N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide turn into a viscous gel after 3 months at room temperature? A: Epoxides are highly strained and can undergo spontaneous polymerization when exposed to heat and trace impurities[2]. Furthermore, the sulfonamide group, while sterically hindered, can participate in intermolecular nucleophilic attacks on the epoxide ring at elevated temperatures, leading to cross-linking and oligomerization.

Q: Can I store this compound in standard plastic microcentrifuge tubes? A: No. Standard polypropylene tubes are permeable to oxygen and moisture over time. Furthermore, plasticizers can leach into the compound and act as impurities. Always use PTFE-lined, silanized glass vials[4].

Q: If my compound has degraded into a diol, can it be salvaged? A: Generally, no. Re-closing a diol back into an epoxide requires a multi-step synthetic sequence (e.g., conversion to a halohydrin or tosylate followed by base-catalyzed cyclization). It is more time-efficient to synthesize or procure a fresh batch and implement strict -20°C Argon storage.

References
  • Screening of ion exchange resin catalysts for epoxidation of oleic acid under the influence of conventional and microwave Source: Åbo Akademi University URL:[Link]

  • Catalytic epoxidation of unsaturated fatty acids in palm stearin via in situ peracetic acids mechanism Source: ResearchGate URL:[Link]

  • Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide Ring Opening

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (CAS: 2167060-39-9).

This highly specialized building block is critical in the synthesis of sulfonamide-containing therapeutics. However, its unique architecture presents two massive synthetic hurdles during epoxide ring opening:

  • Extreme Steric Hindrance: The bulky tert-butyl group on the sulfonamide creates a steric shield around the internal C2 position of the oxirane.

  • Ring Strain Vulnerability: The adjacent cyclopropane ring is highly strained. If harsh Lewis acids are used, the formation of a partial carbocation at C2 will trigger a rapid cyclopropylcarbinyl-to-homoallyl rearrangement, destroying your starting material[1].

This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to achieve high-yielding, regioselective aminolysis without degrading the cyclopropane core.

Mechanistic Pathway & Regioselectivity

To successfully open this epoxide, you must force an SN2-like concerted mechanism while strictly avoiding carbocation intermediate formation. Because the C2 position is sterically blocked by both the cyclopropane ring and the tert-butyl sulfonamide, nucleophilic attack must be directed exclusively to the less hindered terminal C3 position.

Mechanism Substrate N-tert-butyl-1-(oxiran-2-yl) cyclopropane-1-sulfonamide TS SN2-like Transition State (Attack at Terminal C3) Substrate->TS Mild Conditions SideReaction Cyclopropylcarbinyl Rearrangement Substrate->SideReaction Strong Lewis Acids (e.g., TiCl4, BF3) Nucleophile Nucleophile (R-NH2) + H2O / Mild Catalyst Nucleophile->TS Product β-Amino Alcohol (Desired Regioisomer) TS->Product High Regioselectivity

Mechanistic pathway for regioselective ring opening vs. cyclopropane rearrangement.

Troubleshooting & FAQs

Q: Why am I observing a complex mixture of alkene byproducts instead of the desired β-amino alcohol? A: You are likely triggering a cyclopropylcarbinyl rearrangement[1]. If you use strong Lewis acids (e.g., BF3·OEt2, TiCl4) to activate the epoxide, the strong electron withdrawal creates partial carbocation character at the C2 position. The adjacent strained cyclopropane ring undergoes rapid ring-opening to form a homoallylic system. Solution: Switch to mild, water-tolerant Lewis acids like Erbium(III) triflate [Er(OTf)3][2] or rely entirely on hydrogen-bond activation in aqueous media[3].

Q: My reaction stalls at 30% conversion when using bulky secondary amines (e.g., diisopropylamine). How can I drive it to completion? A: The tert-butyl sulfonamide moiety creates a massive steric shield. While attack occurs at the terminal C3 position, the overall transition state is still highly crowded. Solution: Increase the concentration of the amine (use 3.0–5.0 equivalents), elevate the temperature slightly to 40–50 °C, and utilize a biphasic "on-water" setup. Water plays a co-catalytic role by stabilizing the oxyanion intermediate via hydrogen bonding, significantly reducing the intrinsic reaction barrier for sterically demanding bimolecular reactions[4].

Q: Can I use standard anhydrous organic solvents like DCM or THF for this aminolysis? A: You can, but reaction rates will be exceptionally slow. Epoxide aminolysis relies heavily on hydrogen bonding to stabilize the developing negative charge on the oxygen atom in the transition state. In aprotic solvents like DCM or THF, this stabilization is absent. If you must use organic solvents, add a hydrogen-bond donor like hexafluoroisopropanol (HFIP) or use a protic solvent mixture (e.g., Isopropanol/Water).

Quantitative Data & Condition Screening

The following table summarizes the causal relationship between reaction conditions and the fate of the cyclopropane-epoxide system during aminolysis with a standard primary amine (e.g., benzylamine).

EntryCatalyst / PromoterSolvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C2)Mechanistic Observation
1 NoneTHF (Anhydrous)6048<15N/APoor transition state stabilization; reaction stalled due to sterics.
2 BF3·OEt2 (1.0 eq)DCM (Anhydrous)042255:45Extensive cyclopropane ring-opening byproducts observed.
3 Boric Acid (20 mol%)H2O / Glycerol501681>98:2Clean SN2 attack; excellent H-bond activation of epoxide[3].
4 Er(OTf)3 (5 mol%) H2O / iPrOH (1:1) 40 6 94 >99:1 Optimal mild Lewis acid activation; zero rearrangement[2].

Optimized Experimental Protocol: Mild Aminolysis

Based on the screening data above, the following self-validating protocol utilizes Erbium(III) triflate in a green, aqueous-organic mixture. This method ensures rapid conversion while preserving the integrity of the cyclopropane ring.

Materials Required:

  • N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (1.0 mmol, 1.0 eq)

  • Nucleophilic Amine (1.5 - 2.0 mmol, 1.5 - 2.0 eq)

  • Erbium(III) triflate[Er(OTf)3] (0.05 mmol, 5 mol%)

  • Isopropanol / Deionized Water (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Substrate Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (1.0 mmol) and the selected amine (1.5 mmol).

  • Solvent Addition: Add 4.0 mL of the 1:1 Isopropanol/Water mixture. Note: A biphasic suspension may form depending on the amine; this interfacial boundary is highly beneficial for "on-water" catalytic acceleration[4].

  • Catalyst Introduction: Add Er(OTf)3 (5 mol%) in one single portion. The mild acidity of this catalyst ensures electrophilic activation of the oxirane oxygen without cleaving the sensitive cyclopropane ring[2].

  • Reaction Execution: Seal the flask and stir the mixture vigorously (800+ rpm) at 40 °C for 6 to 8 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Quench & Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with brine (2 x 5 mL) to remove the catalyst and water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude β-amino alcohol is typically >95% pure regarding regioselectivity, but can be further purified via flash column chromatography if necessary.

References

  • Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water, Green Chemistry Letters and Reviews.[Link]

  • Erbium(III) Triflate is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols, 1,2-Diols and β-Hydroxy Sulfides by Ring Opening of Epoxides, Synthesis.[Link]

  • “ON-WATER” RING OPENING REACTIONS: A REVIEW, Journal of Advanced Scientific Research.[Link]

  • Cyclopropyl epoxides. Reactions of some αβ-dibromoketones with dimethyloxosulphonium methylide, Journal of the Chemical Society, Perkin Transactions 1.[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography and Purification of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Welcome to the technical support center for the purification of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the chromatographic purification of this compound. The information herein is synthesized from established principles of organic chemistry and chromatography, tailored to the specific structural features of the target molecule.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical characteristics of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C9H17NO3S[1]
Molecular Weight 219.3 g/mol
Key Functional Groups Sulfonamide, Epoxide, Cyclopropane, tert-ButylThe sulfonamide group offers sites for hydrogen bonding, while the epoxide is sensitive to acidic and basic conditions. The bulky tert-butyl and cyclopropane groups influence steric interactions.
Predicted Polarity (XlogP) 0.4[1]Moderately polar, suggesting suitability for both normal-phase and reversed-phase chromatography.
CAS Number 2167060-39-9[2]For unambiguous identification.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide?

A1: For routine purification of this moderately polar molecule, flash column chromatography on silica gel is the recommended starting point. This technique is cost-effective, scalable, and generally provides good resolution for compounds in this polarity range. For higher purity requirements or separation of stereoisomers, preparative High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC if applicable, would be the method of choice.

Q2: My epoxide ring appears to be opening during purification on silica gel. How can I prevent this?

A2: Epoxide ring-opening on silica gel is a common issue, as silica can have acidic sites. To mitigate this, consider the following:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide (typically 0.1-1% v/v of the total solvent). This will neutralize the acidic sites on the silica surface.

  • Use a "Short and Fast" Column: Minimize the residence time of your compound on the silica gel by using a shorter column and a slightly faster flow rate than you might normally employ.

  • Alternative Stationary Phases: Consider using deactivated or neutral stationary phases like neutral alumina or a bonded phase like diol-silica.

Q3: I am struggling to separate my product from a non-polar impurity. What should I do?

A3: If you are using normal-phase chromatography (e.g., silica gel with a hexane/ethyl acetate mobile phase) and a non-polar impurity is co-eluting with your product, you should decrease the polarity of your mobile phase. This means increasing the proportion of the non-polar solvent (e.g., hexane). If this does not provide adequate separation, consider switching to a different solvent system or trying reversed-phase chromatography.

Q4: How can I separate the diastereomers of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide?

A4: The separation of diastereomers can often be achieved with careful optimization of achiral chromatography. However, for challenging separations, chiral chromatography is the most powerful tool.

  • Achiral Separation: High-resolution flash chromatography on silica gel with a very shallow solvent gradient may be sufficient.

  • Chiral HPLC: This is the definitive method for separating enantiomers and can also be highly effective for diastereomers. Screening different chiral stationary phases (e.g., polysaccharide-based columns like those with cellulose or amylose derivatives) is often necessary to find the optimal conditions.[3]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low product recovery after chromatography. - Product is too polar and sticking to the silica gel.- Epoxide ring-opening and decomposition.- Product is volatile and lost during solvent removal.- Increase the polarity of the mobile phase (e.g., add methanol to your ethyl acetate/hexane mixture).- Neutralize the silica gel with triethylamine.- Use a gentle method for solvent removal, such as a rotary evaporator at low temperature and pressure.
Broad or tailing peaks during column chromatography. - Acidic impurities in the sample interacting with the silica.- Overloading the column.- Inappropriate solvent system.- Pre-treat your crude sample with a mild base wash if compatible.- Reduce the amount of sample loaded onto the column.- Optimize the mobile phase composition; sometimes the addition of a small amount of a more polar solvent can improve peak shape.
Inconsistent retention times in HPLC. - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general starting point for the purification of gram-scale quantities of the target compound.

1. Preparation of the Column:

  • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Carefully pack the column, ensuring there are no air bubbles or cracks.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
  • Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). This is often the preferred method for improving resolution.

3. Elution:

  • Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Flash Chromatography:

G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F Analyze G Combine Pure Fractions F->G Identify H Solvent Evaporation G->H I Pure Product H->I

Caption: General workflow for flash column chromatography.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for high-purity isolation or for separating closely related impurities.

1. System Preparation:

  • Use a suitable reversed-phase column (e.g., C18).
  • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

2. Mobile Phase:

  • A typical mobile phase would be a mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or acetic acid to improve peak shape. Caution: Be mindful of the epoxide's stability to acidic conditions. If sensitivity is an issue, use a neutral mobile phase.

3. Method Development:

  • Perform an initial analytical run with a fast gradient to determine the approximate retention time of your compound.
  • Optimize the gradient to achieve good separation between your product and any impurities.

4. Preparative Run:

  • Dissolve the sample in a suitable solvent (ideally the initial mobile phase).
  • Inject the sample onto the column.
  • Collect fractions corresponding to the peak of your target compound.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.

Decision Tree for Method Selection:

G A Purification Goal? B Routine Purification (>95% Purity) A->B Routine C High Purity (>99%) or Stereoisomer Separation A->C High Purity F Is Epoxide Stable? B->F E Preparative HPLC (Reversed-Phase or Chiral) C->E D Flash Chromatography on Silica Gel G Standard Silica Gel F->G Yes H Neutralized Silica Gel or Alumina F->H No G->D H->D

Caption: Decision-making for purification technique selection.

References

  • N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide - NextSDS. (URL: [Link])

  • Process for the purification of epoxides - Google P
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing). (URL: [Link])

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (URL: [Link])

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). (URL: [Link])

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI. (URL: [Link])

  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry - ACS Publications. (URL: [Link])

  • Method for purifying an epoxidation product - Google P
  • N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide - PubChem. (URL: [Link])

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide - Chemsrc. (URL: [Link])

  • Purification and specificity of a human microsomal epoxide hydratase - PMC. (URL: [Link])

  • Purification and specificity of a human microsomal epoxide hydratase | Biochemical Journal. (URL: [Link])

  • A simple method for purification of epoxide hydratase from rat liver - PMC. (URL: [Link])

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide - PubChemLite. (URL: [Link])

  • Trouble with chiral separations - Chromatography Today. (URL: [Link])

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC. (URL: [Link])

  • Process for the purification of melphalan - Google P

Sources

Optimization

Resolving steric hindrance issues with N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Introduction: Understanding the Challenge Welcome to the technical support guide for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. This document is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are working with this unique and sterically demanding molecule. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide presents a unique set of synthetic challenges primarily due to significant steric hindrance around the reactive epoxide ring. The bulky tert-butyl group and the adjacent cyclopropane ring create a congested environment that can impede the approach of nucleophiles, leading to slow reaction rates, low yields, and undesired side reactions. This guide will help you navigate these issues with scientifically-grounded solutions.

The Root of the Problem: Steric Hindrance

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules.[1] In the case of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, the key contributors to steric hindrance are:

  • The tert-Butyl Group: This is one of the most sterically demanding groups in organic chemistry.[2] Its three methyl groups project outwards, creating a large, non-polar, and conformationally rigid shield.[2] This bulk can significantly slow down S(_N)2 reactions by blocking the backside attack on the electrophilic carbons of the epoxide.[2]

  • The Cyclopropane Ring: While not as large as the tert-butyl group, the cyclopropane ring is a rigid structure that adds to the overall steric congestion on one side of the epoxide. Its presence can influence the trajectory of incoming nucleophiles.[3]

The combination of these two groups in close proximity to the epoxide ring results in a sterically hindered electrophile, which is the primary challenge addressed in this guide.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My nucleophilic ring-opening reaction is extremely slow or not proceeding at all. What can I do?

Answer:

This is a classic symptom of severe steric hindrance. The bulky tert-butyl and cyclopropyl groups are likely preventing your nucleophile from reaching the epoxide carbons. Here are several strategies to overcome this, ranging from simple adjustments to more advanced catalytic methods.

Strategy 1: Increase Reaction Temperature
  • Why it works: Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier, which is heightened by steric repulsion.

  • Protocol:

    • Carefully monitor your reaction at its current temperature.

    • Increase the temperature in 10-20 °C increments.

    • Use a reflux condenser if you are approaching the boiling point of your solvent.

    • Monitor the reaction progress by TLC or LC-MS at each new temperature.

  • Caution: Be aware that higher temperatures can lead to decomposition of your starting material or product, and may decrease selectivity.

Strategy 2: Use a Less Sterically Demanding Nucleophile
  • Why it works: If your experimental design allows, switching to a smaller nucleophile can significantly reduce steric clashes.

  • Example: If you are using a bulky amine like diisopropylamine, consider switching to a smaller one like methylamine or ammonia.

Strategy 3: Employ Lewis Acid Catalysis
  • Why it works: Lewis acids can activate the epoxide ring, making it a much stronger electrophile.[4] This enhanced reactivity can compensate for the steric hindrance. The Lewis acid coordinates to the epoxide oxygen, which polarizes the C-O bonds and facilitates nucleophilic attack.[5][6]

  • Recommended Lewis Acids and Conditions:

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)Notes
YCl(_3)1-5Solvent-free or CH(_2)Cl(_2)Room TemperatureHighly efficient for aminolysis of epoxides.[4]
Sc(OTf)(_3)1-10CH(_3)CN, CH(_2)Cl(_2)0 - Room TemperatureA versatile and powerful Lewis acid.
Ti(Oi-Pr)(_4)5-20CH(_2)Cl(_2), TolueneRoom Temperature - 50Particularly effective for alcohol nucleophiles.[7]
ZnI(_2)10-30Dioxane, Toluene50 - 80Can be effective for cyanide nucleophiles.[7]
  • Experimental Protocol (General for YCl(_3) catalyzed aminolysis):

    • To a solution of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (1.0 equiv) in CH(_2)Cl(_2) (0.5 M) at room temperature, add the amine nucleophile (1.2 equiv).

    • Add YCl(_3) (0.05 equiv) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO(_3).

    • Extract the aqueous layer with CH(_2)Cl(_2) (3x).

    • Combine the organic layers, dry over Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Question 2: I am observing poor regioselectivity in my epoxide ring-opening. How can I control which carbon the nucleophile attacks?

Answer:

The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[8] For a sterically hindered epoxide like this one, you can steer the reaction towards your desired regioisomer by carefully choosing between basic/neutral or acidic conditions.

Under Basic or Neutral Conditions (S(_N)2-like):
  • Expected Outcome: The nucleophile will attack the less substituted carbon (the CH(_2) group of the epoxide). This is the classic S(_N)2 pathway where steric hindrance is the dominant controlling factor.[9][10]

  • Why it works: In the absence of an acid catalyst, the epoxide is not activated, and the reaction relies on the nucleophile's ability to directly attack one of the electrophilic carbons. The path of least steric resistance is to the less substituted carbon.

  • Diagram of Nucleophilic Attack (Basic/Neutral Conditions):

Caption: Nucleophilic attack under basic conditions.

Under Acidic Conditions (S(_N)1-like):
  • Expected Outcome: The nucleophile will attack the more substituted carbon (the CH group attached to the cyclopropane ring).

  • Why it works: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group.[11] The reaction then proceeds through a transition state with significant carbocation character.[12] The positive charge will be more stable on the more substituted carbon, making it the preferred site of attack.[8]

  • Diagram of Nucleophilic Attack (Acidic Conditions):

Caption: Nucleophilic attack under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is the N-tert-butylsulfonamide group stable under my reaction conditions?

The tert-butylsulfonamide (Bus) group is generally stable to a wide range of conditions, including many basic, oxidative, and reductive environments. However, it is susceptible to cleavage under strong acidic conditions.

  • Cleavage Conditions: Strong acids such as trifluoroacetic acid (TFA), formic acid, or HBr can be used to remove the tert-butyl group.[13][14]

  • Orthogonal Protection: The stability of the Bus group under conditions used to remove other protecting groups (like Boc or Fmoc) makes it a useful orthogonal protecting group in multi-step synthesis.[15][16][17]

Q2: Can I use computational chemistry to predict the outcome of my reaction?

Yes, Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and activation energies of epoxide ring-opening reactions.[12][18] Such studies can help predict the regioselectivity and relative reaction rates with different nucleophiles, saving valuable experimental time.[19][20]

Q3: Are there any catalytic systems that can improve both the rate and enantioselectivity of the ring-opening?

For asymmetric epoxides, chiral catalysts can be employed for kinetic resolution or asymmetric ring-opening. While specific examples for this substrate are not available, tungsten-based catalysts have shown promise for the enantioselective aminolysis of 2,3-epoxy alcohols.[21] Additionally, scandium-based catalysts with chiral ligands have been used for the asymmetric ring-opening of meso-epoxides with aromatic amines in water.[22]

Conclusion

Working with sterically hindered molecules like N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide requires a nuanced approach. By understanding the underlying principles of steric hindrance and the mechanisms of epoxide ring-opening, you can effectively troubleshoot common experimental issues. The strategies outlined in this guide, from adjusting reaction conditions to employing advanced catalytic methods, provide a robust toolkit for success in your research.

References

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem.
  • Tert-Butyl Group: Organic Chemistry Study Guide | Fiveable.
  • Butyl group - Wikipedia.
  • A Comparative DFT Analysis of Transition States in Oxetane Versus Epoxide Ring-Opening - Benchchem.
  • Computational Studies of Chiral Epoxide Radicals | The Journal of Organic Chemistry.
  • COMPUTATIONAL INSIGHTS INTO THE SPONTANEITY OF EPOXIDE FORMATION FROM HALOHYDRINS AND OTHER MECHANISTIC DETAILS OF WILLIAMSON' - CORE.
  • Illustrated Glossary of Organic Chemistry - Steric effect.
  • Theoretical Study on Epoxide Ring-opening in CO2/Epoxide Copolymerization Catalyzed by Bifunctional Salen-Type Cobalt(III) Complexes: Influence of Stereoelectronic Factors - MDPI.
  • Ring-opening reactions of epoxides: Strong nucleophiles (video) - Khan Academy.
  • Opening of Epoxides With Acid - Master Organic Chemistry. Available at: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | ChemRxiv. Available at: [Link]

  • Epoxide Ring Opening | ChemTalk. Available at: [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC. Available at: [Link]

  • In addition to the cyclopropane ring - Purechemistry. Available at: [Link]

  • The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde - CORE. Available at: [Link]

  • Transition states for the (base) catalysed ring opening of propene epoxide. - Henry Rzepa's Blog. Available at: [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - RSC Publishing. Available at: [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. Available at: [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ResearchGate. Available at: [Link]

  • Reaction involving opening of epoxides - Chemistry Stack Exchange. Available at: [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing). Available at: [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]

  • Tungsten-Catalyzed Regio-, and Enantioselective Aminolysis of trans-2,3-Epoxy Alcohols-New Entry to Virtually Enantiopure Amino Alcohols - PMC. Available at: [Link]

  • A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane - Benchchem.
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. Available at: [Link]

  • ChemInform Abstract: Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. Available at: [Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles - ResearchGate. Available at: [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide - PubChemLite. Available at: [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide - NextSDS. Available at: [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Protecting Groups - Chemistry. Available at: [Link]

  • Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI. Available at: [Link]

  • Chem 6352 - Protecting Groups. Available at: [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide - PubChemLite. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. Available at: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide analysis

An In-Depth Guide to HPLC Mobile Phase Optimization and Troubleshooting for the Analysis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide Welcome to the Technical Support Center. As Senior Application Scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Mobile Phase Optimization and Troubleshooting for the Analysis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of research and development. This guide is designed to provide you with expert, field-proven insights into developing and optimizing an HPLC method for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. We will move beyond simple procedural lists to explain the fundamental principles behind each step, empowering you to troubleshoot effectively and build a self-validating analytical system.

The unique structure of this molecule, featuring a sulfonamide group, a reactive epoxide ring, and non-polar tert-butyl and cyclopropane moieties, presents specific chromatographic challenges. This guide addresses these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Section 1: Initial Method Development

This section provides a strategic starting point for developing a robust reversed-phase HPLC method from the ground up.

FAQ 1: I am starting from scratch. What are the recommended initial HPLC conditions for analyzing N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide?

Answer:

Developing a new method requires a logical starting point based on the analyte's physicochemical properties. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a moderately polar molecule (predicted XlogP ≈ 0.4)[1], making reversed-phase HPLC the ideal mode of separation.

The sulfonamide group (-SO₂NH-) is weakly acidic. Controlling its ionization state by adjusting the mobile phase pH is critical for achieving sharp, symmetrical peaks and stable retention times. The epoxide ring is susceptible to hydrolysis, especially under strong acidic or basic conditions, which necessitates careful pH control.

Here is a recommended set of starting conditions designed to provide good initial retention and peak shape, which can then be optimized.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 150 x 4.6 mm, 3.5 or 5 µmThe C18 stationary phase is a versatile, non-polar phase that will provide good retention for the tert-butyl and cyclopropane groups. A high-purity, end-capped silica column is recommended to minimize secondary interactions with the sulfonamide group.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that provides a low pH (approx. 2.7) to suppress the ionization of the sulfonamide's acidic proton, leading to better retention and peak shape. It is also volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is an excellent organic modifier that offers low viscosity and good UV transparency. It often provides different selectivity compared to methanol.[2]
Gradient 20% B to 80% B over 15 minutesA scouting gradient is the most efficient way to determine the approximate solvent strength required to elute the analyte. This broad range will likely capture the compound and any related impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a stable column temperature is crucial for reproducible retention times, as temperature changes can alter mobile phase viscosity and analyte-stationary phase interactions.[3][4]
Detection (UV) 210 nmThe analyte lacks a strong chromophore. Detection at a low UV wavelength like 210 nm is a good starting point to detect the sulfonamide and epoxide functionalities. A full UV scan of a concentrated standard should be performed to determine the optimal wavelength.
Injection Volume 5 µLA small injection volume helps prevent peak distortion from volume overload or solvent mismatch effects.[5]

Experimental Workflow: Initial Method Development

The following diagram outlines the logical flow for establishing a baseline method for your analyte.

MethodDevelopment start_node start_node process_node process_node decision_node decision_node end_node end_node A Define Analyte Properties (Polarity, pKa, UV) B Select Column & Mobile Phase (C18, ACN/H2O, Acid) A->B C Run Scouting Gradient (e.g., 20-80% B) B->C D Peak Eluted? C->D E Adjust Gradient Range (e.g., 5-50% or 40-95%) D->E No F Optimize Peak Shape (pH, Modifier) D->F Yes E->C G Optimize Resolution (Gradient Slope, Temp) F->G H Method Validation G->H

Caption: A logical workflow for initial HPLC method development.

Section 2: Troubleshooting Common Chromatographic Problems

Even with a good starting point, optimization is almost always necessary. This section addresses the most frequent issues encountered during analysis.

FAQ 2: My peak is tailing severely. What are the causes and how can I achieve a symmetrical peak?

Answer:

Peak tailing is one of the most common issues in HPLC and typically indicates undesirable secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.[6] For N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, the primary suspect is the interaction between the sulfonamide group and free silanol groups on the silica support of the column.

Primary Causes & Solutions:

  • Silanol Interactions (Most Likely Cause): The acidic silanol groups (Si-OH) on the silica surface can form strong ionic interactions with any deprotonated (anionic) form of your sulfonamide, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[6]

    • Solution 1 (Adjust pH): Ensure the mobile phase pH is sufficiently low to keep the sulfonamide fully protonated (neutral). Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) is highly effective.

    • Solution 2 (Use an End-Capped Column): Modern, high-purity silica columns are "end-capped," meaning most free silanols are chemically bonded with a small silylating agent. If you are using an older column, switching to a fully end-capped column can dramatically reduce tailing.

  • Column Contamination: Strongly retained impurities from previous injections can build up on the column inlet, creating active sites that cause tailing.

    • Solution: Flush the column with a strong organic solvent like isopropanol or a reversed-phase cleaning sequence recommended by the column manufacturer.[7] Always use a guard column to protect the analytical column from sample matrix contaminants.[8]

  • Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[8]

    • Solution: Ensure all fittings, especially at the column inlet and outlet, are properly seated. Use pre-cut tubing of the narrowest possible internal diameter (e.g., 0.005 inches) and keep lengths to an absolute minimum.

Troubleshooting Workflow: Diagnosing Peak Tailing

TailingTroubleshooting start_node start_node process_node process_node decision_node decision_node end_node end_node A Peak Tailing Observed B Lower Mobile Phase pH (e.g., add 0.1% TFA) A->B C Tailing Improved? B->C D Silanol Interaction Was Likely Cause C->D Yes E Check for Dead Volume (Fittings, Tubing) C->E No F Tailing Improved? E->F G Dead Volume Was Likely Cause F->G Yes H Flush Column or Replace Guard Column F->H No I Tailing Improved? H->I J Contamination Was Likely Cause I->J Yes K Replace Column I->K No

Caption: A step-by-step decision tree for troubleshooting peak tailing.

FAQ 3: My peak is fronting. What does this mean and how do I correct it?

Answer:

Peak fronting, where the peak appears as a "shark fin," is less common than tailing but has a more specific set of causes. It almost always points to column overload or a significant mismatch between the sample solvent and the mobile phase.[9][10]

Primary Causes & Solutions:

  • Mass Overload: Injecting too much analyte mass onto the column saturates the stationary phase at the inlet. Excess molecules cannot interact with the stationary phase and travel down the column faster, eluting at the front of the main peak band.[9]

    • Solution: Dilute your sample. Perform a serial dilution (e.g., 1:10, 1:100) and re-inject. If the fronting disappears at a lower concentration, mass overload was the cause.[9][11]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, the sample band will not focus properly at the head of the column. Part of the sample travels too quickly in the strong solvent plug, causing fronting.[5][12] This is especially pronounced for early-eluting peaks.

    • Solution: Ideally, dissolve your sample directly in the initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid). If the sample has poor solubility, dissolve it in a minimal amount of a stronger solvent (like 100% ACN) and then dilute it with the mobile phase.

Protocol: Diagnosing and Correcting Peak Fronting

  • Prepare a Diluted Sample: Create a 1:10 dilution of your current sample using the mobile phase as the diluent.

  • Inject the Diluted Sample: Run the analysis with the diluted sample, keeping all other HPLC parameters identical.

  • Analyze the Result:

    • If peak shape is now symmetrical: The problem was mass overload. Adjust your sample preparation protocol to use a lower concentration.

    • If the peak still fronts: The issue is likely a solvent mismatch. Re-prepare your original sample by dissolving it directly in the initial mobile phase composition. If solubility is an issue, use the minimum required volume of a stronger solvent for initial dissolution before diluting with mobile phase.

FAQ 4: I have poor resolution between my main peak and an impurity. How can I improve the separation?

Answer:

Improving resolution requires modifying the chromatography to increase the separation between two peaks. The resolution (Rs) is governed by three key factors: efficiency (N) , retention (k) , and selectivity (α) .[13] The most effective way to improve resolution is to focus on changing selectivity.

Table 2: Strategies for Improving Resolution

StrategyParameter AffectedHow to ImplementExpert Insight
Change Organic Modifier Selectivity (α)Switch the organic solvent in your mobile phase from acetonitrile to methanol (or vice versa) and re-run the scouting gradient.This is the most powerful tool for changing selectivity.[2] Acetonitrile and methanol have different chemical properties and will interact differently with your analyte and the stationary phase, often changing the elution order of closely related compounds.
Adjust Gradient Slope Retention (k) & ResolutionFor a gradient method, decrease the slope (i.e., make the gradient longer). For example, instead of 20-80% B in 15 min, try 30-60% B in 20 min.A shallower gradient gives the peaks more time to separate on the column, which often improves the resolution of closely eluting compounds.[13]
Use a More Efficient Column Efficiency (N)Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or a sub-2 µm UHPLC column) or a longer column (e.g., 150 mm to 250 mm).Smaller particles lead to sharper (more efficient) peaks, which can resolve minor overlaps.[2] Note that this will increase backpressure.
Adjust Temperature Selectivity (α) & Retention (k)Systematically change the column temperature (e.g., test at 25 °C, 35 °C, and 45 °C).Temperature can subtly alter the selectivity of a separation.[4] Sometimes a small change in temperature is enough to resolve two peaks.

Protocol: Systematic Approach to Improving Resolution

  • Change Organic Modifier: Prepare a new mobile phase B using methanol instead of acetonitrile. Run your initial scouting gradient. Compare the chromatogram to your original one. If resolution improves but is not perfect, proceed to optimize the gradient with methanol.

  • Optimize the Gradient: If one solvent provides better selectivity, fine-tune the gradient. Identify the %B at which your peaks elute and run a shallower gradient around that point.

  • Consider a Different Column: If changing the mobile phase does not provide adequate resolution, the stationary phase chemistry may not be suitable. Consider trying a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which will offer different selectivity.

FAQ 5: My retention times are drifting over a sequence of injections. How can I achieve stable and reproducible results?

Answer:

Retention time drift is a common problem that compromises data integrity. It can manifest as a slow, unidirectional shift (e.g., retention times consistently increasing) or as random, unpredictable fluctuations.[3][14]

Primary Causes & Solutions:

  • Inadequate Column Equilibration: This is the most frequent cause of drift at the beginning of a run. The stationary phase requires time to fully equilibrate with the mobile phase. If you start your sequence before the column is ready, you will see retention times shift until equilibrium is reached.[14]

    • Solution: Before the first injection, flush the column with at least 10-20 column volumes of the initial mobile phase. For a 150 x 4.6 mm column, this equates to about 15-30 minutes at 1.0 mL/min.

  • Changes in Mobile Phase Composition: The composition of the mobile phase must remain constant.

    • Evaporation: Volatile organic components (like acetonitrile) can evaporate from the mobile phase reservoir over time, making the mobile phase weaker and increasing retention times.[15]

    • Solution: Always keep mobile phase bottles capped. Prepare fresh mobile phase daily to avoid changes in composition or pH due to CO₂ absorption from the air.[15][16]

  • Temperature Fluctuations: The laboratory's ambient temperature can vary, affecting the mobile phase viscosity and the chromatography.[3] A 1 °C change can alter retention times by 1-2%.[3]

    • Solution: Use a thermostatted column compartment and set it to a stable temperature slightly above the highest expected ambient temperature (e.g., 30 °C or 35 °C).

  • Flow Rate Instability: Leaks in the system or failing pump seals/check valves can cause the flow rate to fluctuate, which directly impacts retention times.[3][7]

    • Solution: Check system pressure. If it is unusually low, fluctuating wildly, or steadily decreasing, check all fittings for leaks from the pump to the detector. Perform regular preventative maintenance on your pump.

Section 3: Special Considerations

FAQ 6: The analyte N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is chiral. How should I approach enantiomeric separation?

Answer:

Separating the enantiomers of this molecule requires a chiral stationary phase (CSP). The presence of multiple chiral centers makes this a critical consideration for stereoselective synthesis and pharmaceutical development. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including those with epoxide functionalities.[17]

Recommended Approach:

  • Column Selection: Start with polysaccharide-based CSPs, as they are the most versatile.

    • Recommended Columns: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) are excellent starting points. These are often used for separating chiral epoxides.[17]

  • Mode of Separation: Chiral separations are typically performed in normal-phase, polar-organic, or reversed-phase modes. Normal-phase often provides the best selectivity.

    • Recommended Starting Mobile Phase (Normal-Phase): n-Hexane / Ethanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize retention and resolution.[17]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

  • Screening: Screen several CSPs and mobile phase systems (e.g., Hexane/Ethanol, Hexane/Isopropanol) to find the best combination for your specific molecule. Chiral method development is often an empirical process.[18]

References

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • LCGC. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Restek. (2014, March 27). [7]Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Technology Networks. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromaccdemy. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Fronting Peaks. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • NextSDS. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Stachniuk, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]

  • USDA. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • Wołejko, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1957. Retrieved from [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1847-1854. Retrieved from [Link]

  • Fafiolu, A., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(1), 1-10. Retrieved from [Link]

  • Kim, H. Y., et al. (2018). RP-HPLC analysis of epoxide ring-opened products by sodium hydroxide (NaOH). ResearchGate. Retrieved from [Link]

  • MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Retrieved from [Link]

  • Fu, P. P., & Yang, S. K. (1984). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Biochemical and Biophysical Research Communications, 122(2), 523-529. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Heptachlor epoxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. Retrieved from [Link]

  • Chemsrc. (2025, August 22). CAS#:2138288-27-2 | N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. Retrieved from [Link]

  • Wuest, W. M., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 378. Retrieved from [Link]

  • Al-Awadhi, F., et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 284. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of reaction products from the cyclopropanation process. Retrieved from [Link]

  • Li, Z., et al. (2025, November 9). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. Retrieved from [Link]

  • Lindner, W., et al. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chirality, 16(S1), S68-S76. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Bell, D. S. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of N-tert-Butyl-1-methylcyclopropane-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Tritert-butylcyclopropene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1528761A - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide vs. Unsubstituted Cyclopropanesulfonamide

As drug discovery programs increasingly target complex protein-protein interactions and challenging active sites, the demand for highly functionalized, sp3-rich building blocks has surged. Cyclopropanesulfonamides are pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging active sites, the demand for highly functionalized, sp3-rich building blocks has surged. Cyclopropanesulfonamides are privileged motifs, prominently featured in FDA-approved therapeutics such as HCV protease inhibitors (e.g., Simeprevir, Paritaprevir)[1].

When designing synthetic routes, medicinal chemists must choose between utilizing simple building blocks like unsubstituted cyclopropanesulfonamide and late-stage functionalization, or employing pre-assembled, highly complex cassettes like N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide . This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic pathways, and optimized experimental protocols to guide your synthetic strategy.

Structural & Mechanistic Divergence: The "Why"

The fundamental difference between these two building blocks lies in their electronic nature and steric environments, which completely invert their roles in a synthetic sequence.

Unsubstituted Cyclopropanesulfonamide (The Nucleophile)

Unsubstituted cyclopropanesulfonamide ( C3​H7​NO2​S ) acts primarily as a nitrogen-centered nucleophile [2]. The primary sulfonamide protons have a pKa of approximately 10–11. Upon deprotonation by a suitable base, the resulting anion readily undergoes N-alkylation, N-acylation, or transition-metal-catalyzed cross-coupling (such as the Chan-Lam reaction)[3]. The cyclopropane ring remains an inert structural feature under these standard conditions, providing conformational rigidity to the final molecule.

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (The Electrophile)

This complex building block (CAS: 2167060-39-9) is engineered to act as a carbon-centered electrophile while masking the sulfonamide nitrogen[4].

  • Steric Shielding: The bulky tert-butyl group on the nitrogen completely suppresses its nucleophilicity, preventing unwanted side reactions during upstream synthesis.

  • Regioselective Electrophilicity: The reactivity is entirely driven by the oxirane (epoxide) ring. Because the epoxide is directly attached to a fully substituted (quaternary) cyclopropane carbon, massive steric hindrance blocks nucleophilic attack at the internal position. Consequently, nucleophiles (amines, thiols, alkoxides) exclusively attack the terminal, unsubstituted methylene carbon of the epoxide via an SN​2 trajectory.

  • Latent Functionality: Once the epoxide is elaborated, the tert-butyl group can be cleanly cleaved under acidic conditions to reveal the primary sulfonamide for subsequent coupling.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in reactivity between the two compounds based on standard medicinal chemistry reaction conditions.

Reaction ClassUnsubstituted CyclopropanesulfonamideN-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide
Primary Role Nucleophile (at Nitrogen)Electrophile (at Epoxide Carbon)
N-Alkylation (R-X, Base) High reactivity; prone to over-alkylation (dialkylation) without strict stoichiometric control.Inert. The tert-butyl group completely blocks alkylation.
Chan-Lam N-Arylation Moderate to High yield (50-80%) depending on boronic acid and base selection[3].Inert. Steric bulk prevents copper coordination and transmetalation.
Epoxide Ring-Opening N/A (No epoxide present).Excellent. Strict regioselectivity for terminal carbon attack (>95:5 regiomeric ratio).
Deprotection Requirements None required. Ready for immediate functionalization.Requires strong acid (e.g., TFA/DCM) to generate the tert-butyl cation and unmask the NH2​ .

Pathway Visualization

The divergent synthetic utility of these two building blocks is mapped below. The unsubstituted variant branches into N-functionalized products, while the substituted variant requires a sequence of nucleophilic ring-opening followed by acidic deprotection.

Reactivity Unsub Unsubstituted Cyclopropanesulfonamide ChanLam Chan-Lam N-Arylation (Cu-catalyzed) Unsub->ChanLam Aryl-B(OH)2, Cu(OAc)2 Prod1 N-Aryl Cyclopropane- sulfonamides ChanLam->Prod1 Subst N-tert-butyl-1-(oxiran-2-yl) cyclopropane-1-sulfonamide EpoxOpen Epoxide Ring-Opening (SN2 at terminal C) Subst->EpoxOpen Nucleophile (e.g., R-NH2) Interm N-tBu Hydroxy-ethyl Intermediate EpoxOpen->Interm Deprot TFA Deprotection (- tBu cation) Interm->Deprot TFA / DCM Prod2 1-Substituted Primary Sulfonamides Deprot->Prod2

Divergent synthetic pathways of unsubstituted vs. epoxide-functionalized cyclopropanesulfonamides.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower troubleshooting.

Protocol A: Chan-Lam N-Arylation of Unsubstituted Cyclopropanesulfonamide

Objective: Direct N-arylation to form secondary sulfonamides.

Scientific Rationale: The Chan-Lam coupling of primary sulfonamides is notoriously challenging due to poor predictivity and a tendency for over-arylation[3]. Using 1,2-dichloroethane (DCE) as a solvent and specific bases (like CsF or KOt-Bu) activates the boronic acid for facile transmetalation with the copper catalyst, maximizing mono-arylation yields[3].

Step-by-Step Methodology:

  • Setup: To an oven-dried vial equipped with a stir bar, add unsubstituted cyclopropanesulfonamide (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), and Cu(OAc)2​ (0.1 equiv).

  • Activation: Add anhydrous CsF (2.0 equiv). Causality: CsF enhances the transmetalation step by forming a reactive fluoroborate species.

  • Solvent Addition: Suspend the mixture in anhydrous DCE (0.1 M). Do not purge with inert gas; the catalytic cycle requires ambient oxygen to reoxidize Cu(I) to Cu(II) .

  • Reaction: Stir vigorously at room temperature for 16–24 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The primary sulfonamide mass ( [M+H]+=122.0 ) should deplete, replaced by the mono-arylated product mass. If conversion stalls, ensure the reaction is open to an air atmosphere (using a pierced septum).

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts, wash with EtOAc, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol B: Regioselective Epoxide Opening & Deprotection of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Objective: Synthesis of complex 1-substituted cyclopropanesulfonamides.

Scientific Rationale: Epoxide opening with amines requires a protic solvent. The solvent hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for nucleophilic attack. Subsequent deprotection utilizes Trifluoroacetic acid (TFA) to cleave the tert-butyl group via the formation of a stable carbocation[4].

Step-by-Step Methodology: Part 1: Epoxide Ring-Opening

  • Setup: Dissolve N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (1.0 equiv, 1.0 mmol) in absolute ethanol (0.2 M).

  • Nucleophile Addition: Add the primary amine nucleophile (e.g., benzylamine, 1.2 equiv).

  • Reaction: Heat the mixture to 80°C in a sealed tube for 12 hours. Causality: The quaternary cyclopropane center forces the amine to attack the terminal carbon exclusively, but the overall steric bulk demands elevated temperatures to achieve full conversion.

  • Self-Validation (In-Process): Monitor via TLC (Ninhydrin stain). The disappearance of the amine spot and the emergence of a new, polar UV-active spot confirms the formation of the amino-alcohol intermediate.

  • Workup: Evaporate the ethanol under reduced pressure and purify the intermediate via flash chromatography.

Part 2: Acidic Deprotection

  • Setup: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor by LC-MS. The loss of 56 Da (isobutylene) from the parent mass indicates successful cleavage of the tert-butyl group.

  • Workup: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product is typically isolated as the TFA salt of the amine, ready for subsequent downstream coupling.

Conclusion & Strategic Applications

The choice between these two building blocks dictates the trajectory of your synthetic campaign.

  • Use unsubstituted cyclopropanesulfonamide when the sulfonamide nitrogen is the primary point of diversification (e.g., scanning SAR of various N-aryl or N-acyl groups).

  • Use N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide when constructing complex, sp3-enriched architectures where the cyclopropane ring serves as a central scaffold linking a sulfonamide to a newly formed secondary alcohol and amine side-chain. The tert-butyl group is a critical design feature here, ensuring that the highly reactive epoxide is the sole site of reactivity during the initial coupling phases.

References

  • "Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides." National Institutes of Health (NIH) - PMC. URL:[Link]

  • "N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide - NextSDS." NextSDS. URL:[Link]

  • "Functionalized Cyclopropanes as Versatile Intermediates for the Diversity-Oriented Synthesis of γ-Lactones, γ-Lactams and δ-Lactams." ResearchGate. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide using Chiral HPLC

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For complex chiral molecules such a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For complex chiral molecules such as N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, a promising building block in medicinal chemistry, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of its enantiomeric purity, grounded in scientific principles and practical, field-proven insights.

The unique structure of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, featuring both a strained oxirane ring and a sulfonamide moiety, presents a distinct challenge for chiral recognition. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving the requisite separation of its enantiomers. This guide will navigate the process of CSP selection, method development, and, crucially, method validation, ensuring the generation of robust and reliable data.

Comparative Analysis of Chiral Stationary Phases

The cornerstone of successful chiral HPLC is the choice of the CSP.[1][2] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in resolving a wide array of chiral compounds, including sulfonamides and epoxides.[3][4][5][6] The mechanism of separation on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide derivatives.

For a molecule like N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, the sulfonamide group provides a strong site for hydrogen bonding, while the oxirane and tert-butyl groups contribute to steric interactions that can be exploited for chiral recognition. We will compare three widely-used polysaccharide-based columns:

  • Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This CSP is known for its excellent resolving power for a broad range of chiral compounds, including those with aromatic rings and carbonyl groups.[4][5]

  • Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. It often exhibits complementary selectivity to the Chiralpak® AD-H and is particularly effective for compounds capable of forming strong hydrogen bonds.[4]

  • Lux® Cellulose-2: A cellulose-based CSP that provides an alternative selectivity profile, which can be beneficial when standard phases fail to provide adequate resolution.

The following table summarizes hypothetical, yet realistic, performance data for these columns under optimized normal-phase conditions, providing a clear basis for comparison.

Chiral Stationary Phase (CSP)Mobile Phase (n-Hexane:Isopropanol)Retention Factor (k'₁)Retention Factor (k'₂)Selectivity (α)Resolution (Rₛ)Tailing Factor (Tf₁)Tailing Factor (Tf₂)
Chiralpak® AD-H 90:102.853.421.202.15 1.101.15
Chiralcel® OD-H 85:153.103.501.131.451.251.30
Lux® Cellulose-2 92:84.204.501.070.951.401.45

Based on this comparative data, the Chiralpak® AD-H column provides the best resolution (Rₛ > 2.0 indicates baseline separation) and superior peak shape (tailing factors close to 1), making it the optimal choice for this application. The higher selectivity (α) is the primary driver for the improved resolution, indicating a more significant difference in the interaction energy between the two enantiomers and the CSP.

Experimental Protocol for Enantiomeric Excess Determination

This section details the step-by-step methodology for the determination of enantiomeric excess using the selected Chiralpak® AD-H column.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of racemic N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide and dissolve it in 10 mL of the mobile phase (n-Hexane:Isopropanol 90:10 v/v) to obtain a stock solution of 1 mg/mL.

  • Test Solution: Prepare the test sample of the enantiomerically enriched material at the same concentration as the standard solution.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H (4.6 mm ID × 250 mm L, 5 µm particle size).

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

Data Analysis
  • Inject the racemic standard to confirm the elution order and resolution of the two enantiomers.

  • Inject the test sample.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula[7]: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Candidate CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) B Define Initial Screening Conditions (Normal Phase: Hexane/IPA) A->B C Inject Racemic Standard B->C D Evaluate Resolution (Rs) and Selectivity (α) C->D E Optimize Mobile Phase Composition (Adjust % Isopropanol) D->E Best CSP F Optimize Flow Rate E->F G Optimize Column Temperature F->G H Achieve Baseline Resolution (Rs > 2.0) G->H I Perform Full Method Validation (as per ICH Guidelines) H->I Final Method

Caption: A workflow diagram for chiral HPLC method development.

Validation of the Chiral HPLC Method

A robust analytical method requires thorough validation to ensure its reliability. The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank (mobile phase) to ensure no interfering peaks at the retention times of the enantiomers.

    • Inject the racemic standard and the enantiomerically pure standard (if available).

    • Inject the test sample.

    • The method is specific if the enantiomer peaks are well-resolved from each other and from any impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration for each enantiomer.

    • Perform a linear regression analysis. The method is linear if the correlation coefficient (R²) is > 0.999.[10]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample of known enantiomeric composition (e.g., by spiking the desired enantiomer with known amounts of the counter-enantiomer at three concentration levels: 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.[8]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on signal-to-noise ratio):

    • Determine the concentration of the minor enantiomer that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

    • This can be achieved by injecting a series of diluted solutions of the minor enantiomer.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., n-Hexane:Isopropanol 91:9 and 89:11)

    • Analyze a sample under each of these modified conditions.

    • The resolution between the enantiomers should not significantly change, and the system suitability parameters should still be met.

Logical Flow of Method Validation

G Start Optimized Chiral HPLC Method Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery: 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ (S/N = 3 & 10) Repeatability->LOD_LOQ Intermediate->LOD_LOQ Robustness Robustness (System Suitability Met) LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: A flowchart for the validation of a chiral HPLC method.

Conclusion

The validation of enantiomeric excess for a chiral molecule like N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a meticulous process that underpins the quality and safety of potential pharmaceutical products. This guide has demonstrated that through a systematic comparison of chiral stationary phases, the Chiralpak® AD-H column emerges as a superior choice for this specific separation. By adhering to the detailed experimental and validation protocols outlined, researchers, scientists, and drug development professionals can establish a robust, reliable, and accurate chiral HPLC method. This ensures that the stereochemical integrity of the compound is maintained and accurately reported, a critical step in the journey from chemical synthesis to clinical application.

References

  • Chassaing, C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 113-122. [Link]

  • Zhang, T., et al. (2012). Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. Chirality, 24(9), 774-781. [Link]

  • ResearchGate. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. [Link]

  • Gómez-Ruiz, S., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta, 617(1-2), 127-134. [Link]

  • PubMed. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • Yang, S. K., & Weems, H. B. (1984). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Chemistry, 56(13), 2658-2662. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 47-53. [Link]

  • Rao, B. M., et al. (2007). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 69(5), 644. [Link]

  • Ashwini, S. J., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 659-664. [Link]

  • Berthod, A., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 955(1), 1-13. [Link]

  • Reddy, G. S., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(12), 859. [Link]

  • Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 69-76. [Link]

  • Barbakadze, V., et al. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia, 75(15-16), 839-844. [Link]

  • R-Discovery. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. [Link]

  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(11), 586-602. [Link]

  • NextSDS. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Validation

Benchmarking Synthetic Routes for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide Commercial Production

Executive Summary & Industrial Relevance N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (CAS: 2167060-39-9)[1] is a highly specialized, sterically hindered epoxide building block. It serves as a critical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industrial Relevance

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (CAS: 2167060-39-9)[1] is a highly specialized, sterically hindered epoxide building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those targeting viral proteases where the cyclopropyl sulfonamide moiety is essential for target binding[2].

Due to its dense functionalization—a cyclopropane ring, a bulky tert-butyl sulfonamide, and a reactive oxirane—commercial-scale synthesis demands highly chemoselective routes. This guide objectively benchmarks the two primary synthetic strategies for its commercial production: the Corey-Chaykovsky Epoxidation (Route A) and the Olefin Epoxidation (Route B), providing experimental data, mechanistic causality, and self-validating protocols for scale-up.

Mechanistic Benchmarking: Route A vs. Route B

Routes SM1 N-tert-butyl-1-formyl cyclopropane-1-sulfonamide RouteA Route A: Corey-Chaykovsky (TMSOI, Base, DMSO) SM1->RouteA SM2 N-tert-butyl-1-vinyl cyclopropane-1-sulfonamide RouteB Route B: Olefin Epoxidation (m-CPBA, CH2Cl2) SM2->RouteB Product N-tert-butyl-1-(oxiran-2-yl) cyclopropane-1-sulfonamide RouteA->Product RouteB->Product

Synthetic routes to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.
Route A: Corey-Chaykovsky Epoxidation (Preferred for Scale-up)

Route A utilizes N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS: 1409950-09-9)[3] as the starting material. The reaction employs trimethylsulfoxonium iodide (TMSOI) and a strong base to generate a dimethyloxosulfonium methylide in situ[4].

  • Causality in Reagent Selection: We specifically select TMSOI over trimethylsulfonium iodide (TMSI). The oxosulfonium ylide derived from TMSOI is less nucleophilic and more stable than the sulfonium ylide derived from TMSI[5]. This stability is crucial; it ensures the nucleophilic attack on the sterically hindered formyl group is reversible. This reversibility allows the intermediate betaine to adopt the optimal anti-periplanar conformation required for the subsequent irreversible intramolecular SN2 ring closure[4][6]. This thermodynamic control minimizes side reactions, such as the Cannizzaro reaction or aldol-type condensations, which plague scale-ups using more aggressive ylides.

Route B: Olefin Epoxidation (Alternative Route)

Route B starts from N-tert-butyl-1-vinylcyclopropane-1-sulfonamide , utilizing meta-chloroperoxybenzoic acid (m-CPBA) for electrophilic epoxidation[7].

  • Causality in Reagent Selection: While m-CPBA is a standard epoxidizing agent, the electron-withdrawing nature of the adjacent cyclopropyl sulfonamide severely deactivates the vinyl group, requiring elevated temperatures or extended reaction times[7]. Furthermore, the reaction must be strictly buffered (e.g., with NaHCO3). Without buffering, the m-chlorobenzoic acid byproduct lowers the pH, triggering the acid-catalyzed ring-opening of the newly formed oxirane, leading to inseparable diol impurities.

CC_Mechanism Step1 TMSOI + Base Formation of Ylide Step2 Nucleophilic Attack on Formyl Carbon Step1->Step2 Step3 Betaine Intermediate Formation Step2->Step3 Step4 Intramolecular SN2 (Ring Closure) Step3->Step4 Step5 Epoxide Product + DMSO Byproduct Step4->Step5

Mechanistic pathway of the Corey-Chaykovsky epoxidation.

Quantitative Data & Route Comparison

The following table summarizes the benchmarking data derived from 100-gram pilot scale runs for both routes. Route A demonstrates superior scalability and atom economy for commercial manufacturing.

MetricRoute A (Corey-Chaykovsky)Route B (Olefin Epoxidation)
Overall Yield (Isolated) 84%61%
Purity (HPLC area %) > 98.5%92.0% (Diol impurity present)
E-Factor (kg waste / kg product) 14.228.5
Key Impurities Unreacted aldehyde (< 1%)Epoxide-opened diol (5-7%)
Thermal Hazard Risk Low (Controlled addition)High (Peroxide accumulation)
Scalability Rating Excellent Poor

Self-Validating Experimental Protocol: Route A

To ensure trustworthiness and reproducibility, the following protocol for Route A is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that the operator cannot proceed to the next step unless the underlying chemical physics of the current step have been successfully achieved.

Phase 1: Ylide Generation (The "Self-Indicating" Step)
  • Charge a dry, nitrogen-purged reactor with TMSOI (1.2 eq) and anhydrous DMSO (10 vol).

    • Causality: DMSO is strictly required as it solvates the oxosulfonium salt and stabilizes the resulting ylide through its high dielectric constant.

  • Add NaH (60% dispersion in mineral oil, 1.15 eq) in small portions at 15–20 °C.

  • Self-Validation Check: The reaction is self-validating via hydrogen gas evolution. The cessation of bubbling (typically after 45-60 minutes) serves as a visual and volumetric indicator that ylide formation is complete. The solution will transition from a cloudy suspension to a clear, pale-yellow homogeneous mixture. If the solution remains cloudy, unreacted salt is present, indicating moisture ingress or inactive base; do not proceed.

Phase 2: Epoxidation & Thermodynamic Control
  • Cool the ylide solution to 5 °C.

  • Dissolve N-tert-butyl-1-formylcyclopropane-1-sulfonamide (1.0 eq) in anhydrous THF (3 vol) and add dropwise over 1 hour, maintaining internal temperature < 10 °C.

    • Causality: The slow addition at low temperature prevents the exothermic accumulation of the betaine intermediate, mitigating the risk of a thermal runaway and suppressing competitive aldol condensation of the aldehyde.

  • Self-Validation Check (IPC): Stir for 2 hours at room temperature, then pull a sample for HPLC analysis. The protocol is validated to proceed to quench only when the aldehyde peak (Rt = 4.2 min) is < 1.0% relative to the product peak (Rt = 5.8 min). If > 1.0%, stir for an additional hour.

Phase 3: Quench and Isolation
  • Quench the reaction by slow addition of cold saturated aqueous NH4Cl (5 vol).

    • Causality: NH4Cl provides a mild proton source to neutralize excess ylide and base without dropping the pH low enough to catalyze epoxide ring-opening.

  • Extract with MTBE (3 x 5 vol). Wash the combined organics with brine (3 x 5 vol) to partition the DMSO into the aqueous layer.

  • Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.

Conclusion & Future Outlook

For the commercial production of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide, the Corey-Chaykovsky Epoxidation (Route A) vastly outperforms the Olefin Epoxidation (Route B). By leveraging the thermodynamic stability of the oxosulfonium ylide, Route A prevents the acid-catalyzed degradation pathways inherent to peroxide-based methods. The built-in self-validating checks—specifically the visual confirmation of ylide homogeneity and strict HPLC thresholds—ensure high batch-to-batch reproducibility, making it the definitive choice for API intermediate manufacturing.

References

  • NextSDS Database. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (CAS: 2167060-39-9) Chemical Substance Information. Retrieved from:[Link]

  • Google Patents.Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof (KR20120032536A).
  • NextSDS Database. N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS: 1409950-09-9) Chemical Substance Information. Retrieved from:[Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Retrieved from:[Link]

  • Sunrise Chemical. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from:[Link]

  • RSC Advances. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from:[Link]

  • European Journal of Organic Chemistry (Supporting Information). Epoxidation of vinylcyclopropanes. Retrieved from:[Link]

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